molecular formula C6H8N2O2 B1301015 2-Methylfuran-3-carbohydrazide CAS No. 315672-60-7

2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015
CAS No.: 315672-60-7
M. Wt: 140.14 g/mol
InChI Key: ZFQJEDANHVDMLS-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carbohydrazide is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfuran-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQJEDANHVDMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365763
Record name 2-methylfuran-3-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315672-60-7
Record name 2-methylfuran-3-carbohydrazide
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Record name 315672-60-7
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Foundational & Exploratory

2-Methylfuran-3-carbohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known basic properties of 2-Methylfuran-3-carbohydrazide. Due to the limited availability of public data, some information is inferred from related compounds and is intended to serve as a preliminary reference for research and development purposes.

Core Properties

This compound is a solid organic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1] Its chemical structure consists of a furan ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Physical Form Solid[1]
InChI 1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)[1]
SMILES Cc1occc1C(=O)NN[1]

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. Commercial suppliers may offer this data upon request. For reference, predicted mass spectrometry data is available, suggesting a monoisotopic mass of 140.05858 Da.[2]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach for the synthesis of carbohydrazides involves the reaction of a corresponding ester with hydrazine hydrate. In this case, the synthesis would likely proceed via the reaction of methyl 2-methylfuran-3-carboxylate with hydrazine hydrate.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic route.

Synthesis_of_2_Methylfuran_3_carbohydrazide Hypothetical Synthesis Workflow Methyl_2_methylfuran_3_carboxylate Methyl 2-methylfuran-3-carboxylate Product This compound Methyl_2_methylfuran_3_carboxylate->Product Reaction Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Product Reagent

Caption: Hypothetical synthesis of this compound.

Biological Activity

There is no specific data available on the biological activity or signaling pathways of this compound in the public domain. However, the furan and carbohydrazide moieties are present in various biologically active molecules.

  • Furan Derivatives: Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4]

  • Carbohydrazide Derivatives: This class of compounds has also been investigated for potential therapeutic applications, with some derivatives showing anticancer activity.[3][4]

Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly for antimicrobial and anticancer properties.

Potential Areas of Investigation

The following diagram outlines a logical workflow for investigating the potential biological activity of this compound.

Biological_Activity_Investigation_Workflow Biological Activity Investigation Workflow Compound This compound Screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Lead_Optimization->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Caption: A general workflow for drug discovery and development.

Safety Information

Based on available safety data sheets for similar compounds, this compound is classified with the GHS07 pictogram and a "Warning" signal word.[1] It is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Standard precautionary statements for handling this compound include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a chemical compound with a known structure and molecular weight. However, a comprehensive understanding of its physicochemical properties, a detailed synthetic protocol, and its biological activities are currently lacking in publicly accessible literature. This guide provides the foundational information available and suggests potential avenues for future research. Researchers and drug development professionals are encouraged to perform their own experimental validation for any properties or activities of interest.

References

An In-depth Technical Guide to 2-Methylfuran-3-carbohydrazide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-Methylfuran-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural characteristics, outlines a reliable synthetic pathway, and provides actionable experimental protocols.

Chemical Structure and Identification

This compound is a furan derivative characterized by a methyl group at the 2-position and a carbohydrazide functional group at the 3-position of the furan ring.

Table 1: Chemical Identification of this compound [1][2]

IdentifierValue
IUPAC Name This compound
Chemical Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
SMILES CC1=C(C=CO1)C(=O)NN
CAS Number 315672-60-7
Appearance Solid (predicted)

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 2-methylfuran-3-carboxylic acid. The proposed pathway involves the initial conversion of the carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product.

Synthesis_Pathway A 2-Methylfuran-3-carboxylic acid B Methyl 2-methylfuran-3-carboxylate A->B  CH3OH, H2SO4 (cat.) Fischer Esterification C This compound B->C  N2H4·H2O, Ethanol Hydrazinolysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl 2-methylfuran-3-carboxylate

This procedure follows a standard Fischer esterification protocol.

Materials:

  • 2-Methylfuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 2-methylfuran-3-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure details the hydrazinolysis of the synthesized ester.

Materials:

  • Methyl 2-methylfuran-3-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel

Procedure:

  • Dissolve methyl 2-methylfuran-3-carboxylate (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure this compound.

Quantitative Data

The following table summarizes the expected and reported data for the compounds involved in the synthesis.

Table 2: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Typical Yield (%)
2-Methylfuran-3-carboxylic acidC₆H₆O₃126.11102-104--
Methyl 2-methylfuran-3-carboxylateC₇H₈O₃140.14-75-77 @ 15 mmHg85-95
This compoundC₆H₈N₂O₂140.14Not reported-70-90

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start 2-Methylfuran-3-carboxylic Acid Esterification Esterification with Methanol Start->Esterification Ester Methyl 2-methylfuran-3-carboxylate Esterification->Ester Hydrazinolysis Reaction with Hydrazine Hydrate Ester->Hydrazinolysis Product This compound Hydrazinolysis->Product Purification Recrystallization / Filtration Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Overall workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood. Standard laboratory safety practices should be strictly adhered to throughout the experimental process.

References

Unveiling 2-Methylfuran-3-carbohydrazide: A Technical Guide to its Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylfuran-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. The document details its synthesis, explores its limitedly documented history, and discusses its biological significance, drawing parallels with closely related derivatives. This guide consolidates available data, presents detailed experimental protocols, and utilizes visualizations to illustrate key chemical pathways, aiming to serve as a foundational resource for researchers in drug discovery and organic synthesis.

Introduction

Heterocyclic compounds containing the furan moiety are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, furan-carbohydrazide derivatives have emerged as versatile scaffolds for the synthesis of various bioactive molecules. This compound, with the Chemical Abstracts Service (CAS) number 315672-60-7, represents a specific analogue within this class. While not extensively studied, its structural features suggest potential for biological activity, meriting a thorough examination of its known synthesis and an exploration of the biological activities of its derivatives. This whitepaper aims to collate and present the current knowledge on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and consideration in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 315672-60-7[1]
Molecular Formula C₆H₈N₂O₂[2]
Molecular Weight 140.14 g/mol [1]
Appearance Solid (predicted)[3]
SMILES CC1=C(C=CO1)C(=O)NN[2]
InChI Key ZFQJEDANHVDMLS-UHFFFAOYSA-N[3]

Synthesis and Discovery: A Historical Perspective

The precise first synthesis and discovery of this compound is not well-documented in readily available scientific literature. However, based on the general reactivity of furan esters, its synthesis is conceptually straightforward. The most probable and documented synthetic route involves the hydrazinolysis of the corresponding ester, ethyl 2-methylfuran-3-carboxylate.

A notable synthesis was reported in a 2012 study, which, while focusing on the synthesis of oxadiazole derivatives, describes the preparation of this compound as an intermediate. This method provides a clear and reproducible protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described for the synthesis of analogous carbohydrazides. The synthesis is a two-step process starting from the commercially available 2-methylfuran. The overall reaction scheme is depicted below.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-Methylfuran B Ethyl 2-methylfuran-3-carboxylate A->B Reagents: 1. n-BuLi 2. Ethyl chloroformate C This compound B->C Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) Solvent: Ethanol

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate (Hypothetical Intermediate Step)

While a specific literature source for this exact transformation leading to the carbohydrazide is not cited, this represents a standard and logical precursor synthesis.

To a solution of 2-methylfuran in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperature (typically -78 °C), a strong base such as n-butyllithium (n-BuLi) is added dropwise to deprotonate the furan ring at the 5-position. Following this, ethyl chloroformate is added to the reaction mixture to afford ethyl 2-methylfuran-3-carboxylate. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Synthesis of this compound

The following protocol is based on the general procedure for the synthesis of furan-2-carboxamides and related carbohydrazides.[4]

  • Materials:

    • Ethyl 2-methylfuran-3-carboxylate

    • Hydrazine hydrate (80-99%)

    • Ethanol

  • Procedure:

    • A solution of ethyl 2-methylfuran-3-carboxylate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • An excess of hydrazine hydrate (typically 2-3 equivalents) is added to the solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure product as a solid.

Biological Activity and Potential Applications

Direct biological studies on this compound are limited. However, the broader class of furan-carbohydrazide derivatives has been investigated for various pharmacological activities. Furthermore, a direct derivative of the title compound has shown specific and potent biological activity.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the antimicrobial and antifungal properties of furan and benzofuran derivatives. For instance, various pyrazine-2-carbohydrazide derivatives have been synthesized and assessed for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacterial strains.[5] Similarly, new series of carbohydrazide derivatives bearing a furan moiety have been synthesized and evaluated for their anticancer activity.[6] While these studies do not include this compound, they establish a precedent for the potential of this structural class to exhibit such activities. The general structure-activity relationship suggests that the furan ring, coupled with the reactive carbohydrazide moiety, can be a pharmacophore for antimicrobial action.

Enzyme Inhibition: A Case Study of a Closely Related Derivative

A significant finding in the context of the biological potential of this compound comes from a 2020 study on schistosomiasis, a parasitic disease. This research identified (Z)-N′-(3,4-Dihydroxybenzylidene)-2-methylfuran-3-carbohydrazide (CMP1) , a Schiff base derivative of the title compound, as a potent inhibitor of the Schistosoma mansoni NAD(+) catabolizing enzyme (SmNACE).[7]

Biological_Activity cluster_0 Enzyme Inhibition Pathway A This compound B (Z)-N′-(3,4-Dihydroxybenzylidene)- This compound (CMP1) A->B Condensation with 3,4-Dihydroxybenzaldehyde C Schistosoma mansoni NAD(+) catabolizing enzyme (SmNACE) B->C Inhibits D Inhibition of NAD Salvage Pathway C->D Catalyzes E Impaired Parasite Metabolism and Survival D->E Leads to

Figure 2: Logical relationship of a this compound derivative in inhibiting a key parasitic enzyme.

The study demonstrated that CMP1 effectively blocked the degradation of extracellular NAD by live S. mansoni parasites, leading to decreased intracellular NAD levels.[7] This disruption of the NAD salvage pathway resulted in impaired metabolism and survival of the parasite. This finding is highly significant as it provides the first piece of direct evidence for a potent biological activity of a very close derivative of this compound, highlighting its potential as a scaffold for the development of novel anti-parasitic agents.

Table 2: Biological Activity of (Z)-N′-(3,4-Dihydroxybenzylidene)-2-methylfuran-3-carbohydrazide (CMP1)

TargetOrganismActivityEffectSource
NAD(+) catabolizing enzyme (SmNACE)Schistosoma mansoniInhibitionPrevents degradation of extracellular NAD, decreases intracellular NAD levels[7]

Future Directions

The available data, though limited, suggests that this compound is a promising, yet underexplored, molecule. Future research should focus on several key areas:

  • Historical Archival Research: A thorough search of chemical archives and older literature, potentially using the CAS number, could uncover the original synthesis and discovery of the compound, providing valuable historical context.

  • Comprehensive Biological Screening: this compound and a library of its derivatives should be systematically screened for a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The promising results from its dihydroxybenzylidene derivative against S. mansoni warrant further investigation into its potential as an anti-parasitic agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a diverse range of derivatives will be crucial to establish clear SARs. This will guide the optimization of the scaffold to enhance potency and selectivity for specific biological targets.

  • Elucidation of Mechanism of Action: For any identified biological activities, detailed mechanistic studies should be conducted to understand how the compound exerts its effects at a molecular level.

Conclusion

This compound is a readily synthesizable heterocyclic compound whose full potential in medicinal chemistry is yet to be realized. While its history is not clearly defined in modern literature, established synthetic routes for analogous compounds provide a clear path for its preparation. The potent enzyme inhibitory activity of a close derivative underscores the promise of this scaffold. This technical guide serves as a starting point for researchers, providing the necessary foundational information to inspire and facilitate further exploration of this compound and its derivatives as potential therapeutic agents.

References

2-Methylfuran-3-carbohydrazide (CAS: 315672-60-7): A Technical Overview of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical data on 2-Methylfuran-3-carbohydrazide (CAS: 315672-60-7) are scarce. This document provides a general technical overview based on the chemical properties of the molecule and the known characteristics of the furan and carbohydrazide chemical classes. The experimental protocols and potential biological activities described herein are extrapolated from related compounds and should be considered hypothetical until validated by specific research on this compound.

Core Compound Properties

This compound is a small organic molecule incorporating a furan ring, a functional group known for its presence in a wide array of bioactive natural products and synthetic compounds. The carbohydrazide moiety is a versatile functional group often employed in medicinal chemistry as a linker or pharmacophore.

PropertyValueSource
CAS Number 315672-60-7[1]
Molecular Formula C₆H₈N₂O₂[2][3]
Molecular Weight 140.14 g/mol [2]
Appearance Solid (predicted)[2]
SMILES Cc1occc1C(=O)NN[2]
InChI Key ZFQJEDANHVDMLS-UHFFFAOYSA-N[2]
Predicted XlogP -0.1[3]

Synthesis and Derivatization

While a specific, validated synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. The most common method for preparing carbohydrazides is the hydrazinolysis of a corresponding ester.

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from ethyl 2-methylfuran-3-carboxylate.

Materials:

  • Ethyl 2-methylfuran-3-carboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 2-methylfuran-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

The carbohydrazide functional group is a versatile handle for further chemical modifications, allowing for the creation of a library of derivatives. For instance, condensation with various aldehydes and ketones can yield the corresponding hydrazones, a class of compounds with a broad spectrum of reported biological activities.

G cluster_synthesis Synthesis cluster_derivatization Derivatization Start Ethyl 2-methylfuran-3-carboxylate Reaction1 Hydrazinolysis in Ethanol Start->Reaction1 Reagent1 Hydrazine Hydrate Reagent1->Reaction1 Product1 This compound Reaction1->Product1 Start2 This compound Product1->Start2 Reaction2 Condensation Start2->Reaction2 Reagent2 Aldehydes/Ketones Reagent2->Reaction2 Product2 Hydrazone Derivatives Reaction2->Product2

A generalized workflow for the synthesis and derivatization of this compound.

Potential Biological and Pharmacological Relevance

The biological activity of this compound has not been explicitly reported. However, the furan and carbohydrazide moieties are present in many compounds with documented pharmacological properties. Furan-containing compounds have been investigated for a range of activities, including antimicrobial and anticancer effects.[4] The carbohydrazide scaffold is a key component in numerous bioactive molecules, including those with antibacterial, antifungal, and antiviral properties.

Derivatives of furan-2-carboxamides, structurally related to the title compound, have shown promising antibiofilm activity against Pseudomonas aeruginosa.[5] This suggests that this compound and its derivatives could be interesting candidates for screening in antimicrobial and antibiofilm assays.

Hypothetical Drug Discovery Workflow

A typical workflow for evaluating the therapeutic potential of a novel compound like this compound would involve a series of in vitro and in vivo studies.

G Start Compound Synthesis (this compound) Screening High-Throughput Screening (e.g., Antimicrobial, Anticancer) Start->Screening Hit Identification of 'Hits' Screening->Hit Active Compounds Lead Lead Optimization (SAR Studies) Hit->Lead InVitro In Vitro Testing (Toxicity, Efficacy) Lead->InVitro InVivo In Vivo Animal Models InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

A simplified workflow for the preclinical evaluation of a novel chemical entity.

Safety and Handling

According to supplier safety data, this compound is classified with GHS07 pictogram, indicating it may cause skin and eye irritation.[2] It is also classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Hazard ClassificationCode
Acute toxicity, OralH302
Eye irritationH319

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural similarity to other bioactive furan and carbohydrazide derivatives suggests that it could be a valuable starting point for the development of new therapeutic agents. However, a significant research gap exists, and comprehensive studies are required to elucidate its synthesis, reactivity, and biological activity. Future research should focus on developing and validating a robust synthetic protocol, followed by a systematic screening of the compound and its derivatives in a variety of biological assays to determine its therapeutic potential.

References

An In-depth Technical Guide to 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-Methylfuran-3-carboxylic acid hydrazide

This technical guide provides a comprehensive overview of 2-methylfuran-3-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data analysis.

Physicochemical Properties

This compound is a solid organic compound with the empirical formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[1] Its structure consists of a furan ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position.

PropertyValueReference
IUPAC Name 2-Methyl-furan-3-carboxylic acid hydrazide
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol
Form Solid
SMILES String Cc1occc1C(=O)NN
InChI Key ZFQJEDANHVDMLS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ester precursor, ethyl 2-methylfuran-3-carboxylate, followed by its conversion to the corresponding carbohydrazide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate

Step 2: Synthesis of this compound from Ethyl 2-methylfuran-3-carboxylate

This procedure is adapted from general methods for the synthesis of carbohydrazides from their corresponding esters.

  • Materials:

    • Ethyl 2-methylfuran-3-carboxylate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (absolute)

  • Procedure:

    • Dissolve ethyl 2-methylfuran-3-carboxylate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add an excess of hydrazine hydrate to the solution (typically 3-5 equivalents).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Carbohydrazide Formation Precursors Acyclic Precursors Ester Ethyl 2-methylfuran-3-carboxylate Precursors->Ester Cyclization Product This compound Ester->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product Purification Purification (Recrystallization) Product->Purification

Synthesis workflow for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in the available literature, the broader class of furan carbohydrazide derivatives has demonstrated a range of promising biological activities. These compounds are of significant interest in drug discovery for their potential as antimicrobial, antifungal, and antibiofilm agents.

Antimicrobial and Antifungal Activity

Derivatives of furan carbohydrazides have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, Schiff bases derived from furan-2-carbohydrazide have shown notable antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Antibiofilm Activity and Quorum Sensing Inhibition

A significant area of research for furan-based compounds is their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria such as Pseudomonas aeruginosa. Biofilm formation is often regulated by a cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a key transcriptional regulator in the P. aeruginosa Las QS system. It is activated by the binding of its autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL). The activated LasR dimer then binds to specific DNA sequences, activating the transcription of virulence genes. Furan-based molecules have been shown to act as antagonists of the LasR receptor, thereby inhibiting QS and reducing virulence factor production and biofilm formation.

Signaling Pathway: Pseudomonas aeruginosa LasR Quorum Sensing

LasR_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Synthase) Autoinducer_out 3OC12-HSL (Autoinducer) LasI->Autoinducer_out Synthesis LasR_inactive LasR (Inactive Monomer) LasR_active LasR-3OC12-HSL (Active Dimer) LasR_inactive->LasR_active Dimerization Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Activation Autoinducer_in 3OC12-HSL Autoinducer_out->Autoinducer_in Diffusion Autoinducer_in->LasR_inactive Binding Furan_Compound This compound (Potential Inhibitor) Furan_Compound->LasR_inactive Antagonism

Proposed mechanism of action via the LasR quorum sensing pathway.

Quantitative Data on Biological Activity of Furan Carbohydrazide Derivatives

The following table summarizes the reported biological activities of various furan carbohydrazide derivatives, highlighting their potential as antimicrobial and antibiofilm agents.

Compound/DerivativeTarget Organism/AssayActivityReference
Furan-2-carboxamide derivativesPseudomonas aeruginosa biofilmUp to 58% inhibition at 50 µM
Thiophene/furan-1,3,4-oxadiazole carboxamidesSclerotinia sclerotiorumEC₅₀ = 0.140 ± 0.034 mg/L
Benzofuran derivativesCryptococcus neoformans, Aspergillus fumigatusSignificant growth inhibition
2-Vinylfuran derivativesSaccharomyces cerevisiae, Candida albicansInhibition of energy metabolism
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativesHeLa cell lineIC₅₀ = 62.37 µg/mL
Pathogenic bacteriaMIC = 250 µg/mL

Experimental Protocols for Biological Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][3]

  • Materials:

    • Test compound (this compound or its derivatives)

    • 96-well microtiter plates

    • Bacterial or fungal culture

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: Antibiofilm Activity Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Materials:

    • Test compound

    • 96-well microtiter plates

    • Bacterial culture capable of biofilm formation (e.g., P. aeruginosa)

    • Appropriate growth medium (e.g., Tryptic Soy Broth)

    • Crystal violet solution (0.1% w/v)

    • Ethanol (95%) or acetic acid (30%)

    • Plate reader

  • Procedure:

    • Dispense the bacterial culture into the wells of a 96-well plate containing different concentrations of the test compound.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

    • After incubation, gently remove the planktonic cells by washing the wells with PBS.

    • Stain the adherent biofilms with crystal violet solution for 15-20 minutes.

    • Remove the excess stain by washing with water.

    • Solubilize the bound crystal violet with ethanol or acetic acid.

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. The reduction in absorbance in the presence of the compound compared to the control indicates antibiofilm activity.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While further research is required to fully elucidate the biological profile of the parent compound, the demonstrated antimicrobial, antifungal, and antibiofilm activities of its derivatives underscore the potential of this chemical class. The insights into its synthesis and the provided experimental protocols offer a solid foundation for future investigations in the field of medicinal chemistry and drug discovery.

References

Molecular weight and formula of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfuran-3-carbohydrazide is a heterocyclic compound featuring a furan ring, a methyl group, and a carbohydrazide functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, drawing parallels from related furan- and carbohydrazide-containing molecules which have demonstrated a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its molecular characteristics, a proposed synthetic route, and a discussion of the potential biological activities based on analogous compounds. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide also highlights areas for future research and investigation.

Core Molecular Information

This compound is characterized by the following molecular formula and weight:

PropertyValueCitation
Molecular Formula C6H8N2O2[1]
Molecular Weight 140.14 g/mol [1]

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a viable synthetic route can be proposed based on standard and frequently cited methods for the preparation of similar carbohydrazide derivatives.[2] The most common approach involves the hydrazinolysis of the corresponding ester.

Proposed Synthetic Pathway

A logical and efficient method for the synthesis of this compound would proceed via the reaction of ethyl 2-methylfuran-3-carboxylate with hydrazine hydrate.

Synthesis_Pathway cluster_reactants Reactants reactant1 Ethyl 2-methylfuran-3-carboxylate product This compound reactant1->product Reaction in Ethanol (solvent) Reflux reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->product ethanol Ethanol (byproduct) product->ethanol

Caption: Proposed synthesis of this compound.

Detailed Experimental Methodology (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylfuran-3-carboxylate (1 equivalent).

  • Solvent Addition: Add absolute ethanol as a solvent to dissolve the ester.

  • Reagent Addition: Slowly add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) to the stirred solution.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Areas for Investigation

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of furan-containing carbohydrazide derivatives. These compounds have shown activity against a range of bacterial and fungal strains.[3][4][5][6][7] For instance, certain novel carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 230–300 µg/mL against various bacteria.[4] Therefore, it is highly probable that this compound could exhibit similar antimicrobial properties.

Experimental Protocol for Antimicrobial Screening (General):

  • Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, would be selected.

  • Method: The antimicrobial activity can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) or the agar well diffusion method.[4]

  • Procedure (Broth Microdilution):

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

The furan-carbohydrazide scaffold is also a promising pharmacophore for the development of anticancer agents. Several studies have demonstrated the cytotoxic effects of such derivatives against various cancer cell lines.[8][9][10] For example, a study on new carbohydrazide derivatives bearing a furan moiety showed cytotoxic activity against A549 human lung cancer cells with IC50 values ranging from 43.38 to 342.63 µM.[10]

Experimental Protocol for Cytotoxicity Assay (General):

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a normal cell line (for selectivity assessment) would be used.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Mechanism of Action: A Frontier for Research

Currently, there is no information available regarding the specific signaling pathways modulated by this compound. The exploration of its mechanism of action is a critical area for future research. Based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes, disruption of cellular membranes, or interference with nucleic acid synthesis.

To elucidate the signaling pathways, a logical workflow would be as follows:

Signaling_Pathway_Workflow A Initial Screening (e.g., Antimicrobial, Anticancer) B Identification of Active Compound (this compound) A->B C Target Identification Studies (e.g., Affinity Chromatography, Proteomics) B->C D Pathway Analysis (e.g., Western Blot, Kinase Assays) C->D E Validation of Mechanism (e.g., Gene Knockdown/Knockout, In vivo models) D->E

Caption: A logical workflow for investigating signaling pathways.

Conclusion and Future Directions

This compound presents itself as a molecule of interest for further investigation, particularly in the fields of medicinal and materials chemistry. While its fundamental molecular properties are established, a significant gap exists in the experimental data concerning its synthesis, biological activity, and mechanism of action. The proposed synthetic route offers a starting point for its preparation. Future research should focus on the systematic evaluation of its antimicrobial and anticancer potential, followed by in-depth studies to elucidate its mechanism of action and identify its molecular targets. Such studies will be crucial in determining the potential of this compound as a lead compound for drug discovery or as a building block for novel materials.

References

An In-depth Technical Guide to Hydrazides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrazide moiety (-CONHNH2) is a cornerstone functional group in medicinal chemistry, serving as a critical pharmacophore or a versatile synthetic intermediate in the development of a wide array of therapeutic agents. First gaining prominence with the discovery of the anti-tuberculosis drug isoniazid, the hydrazide scaffold has since been incorporated into drugs for treating a spectrum of diseases, including depression, cancer, and microbial infections.[1] Its unique chemical properties, such as the ability to form stable hydrazone linkages and act as a hydrogen bond donor/acceptor, allow for potent and specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of hydrazides, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Chemistry and Synthesis

Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine residue. This structure imparts a unique reactivity, making them valuable synthons for creating more complex molecules, particularly through the formation of hydrazones by condensation with aldehydes or ketones.[2][3]

General Synthesis Routes

The most common and straightforward method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate.[4] This nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent, such as ethanol or methanol, under reflux conditions.

  • From Esters: Methyl or ethyl esters are heated with an excess of hydrazine hydrate (H₂NNH₂·H₂O). The reaction is often driven to completion by the volatility of the alcohol byproduct.[4]

  • From Acyl Chlorides/Anhydrides: More reactive starting materials like acyl chlorides or anhydrides can react with hydrazine at lower temperatures to yield the corresponding hydrazide.[4]

  • Transamidation: Certain amides can be converted to hydrazides via transamidation with hydrazine hydrate, though this method is less common.[4]

A generalized workflow for the predominant synthesis method is depicted below.

// Nodes Start [label="Carboxylic Acid\nEster (R-COOR')", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Hydrazine Hydrate\n(H₂NNH₂·H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Alcohol Solvent\n(e.g., Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Vessel", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Hydrazide\n(R-CONHNH₂)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Alcohol Byproduct\n(R'-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label=" Add", color="#5F6368"]; Reagent -> Reaction [label=" Add", color="#5F6368"]; Solvent -> Reaction [label=" Dissolve in", color="#5F6368"]; Reaction -> Product [label=" Heat/Reflux", color="#202124"]; Reaction -> Byproduct [label=" Forms", style=dashed, color="#202124"]; }

Caption: General workflow for the synthesis of hydrazides from esters.

Mechanisms of Action and Therapeutic Applications

Hydrazide-containing compounds exhibit a broad range of biological activities, which are achieved through diverse mechanisms of action.[4][5][6]

Antitubercular Activity: Isoniazid

Isoniazid (Isonicotinic acid hydrazide, INH) is a first-line antibiotic used in the treatment of tuberculosis.[1][7] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8][9][10]

  • Mechanism: Once activated, isoniazid forms a covalent adduct with NAD (nicotinamide adenine dinucleotide).[7][8] This INH-NAD adduct potently inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[7][10] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[7][8][10] Disruption of the cell wall leads to bacterial death.[10]

// Nodes INH [label="Isoniazid (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KatG [label="Mycobacterial\nKatG Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveINH [label="Activated Isonicotinoyl\nRadical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="INH-NAD Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InhA [label="InhA Enzyme\n(Enoyl-ACP Reductase)", fillcolor="#FBBC05", fontcolor="#202124"]; MycolicAcid [label="Mycolic Acid Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellWall [label="Mycobacterial Cell Wall\nIntegrity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Death [label="Bacterial Death", shape=ellipse, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges INH -> KatG [label=" Enters Bacterium"]; KatG -> ActiveINH [label=" Activates"]; ActiveINH -> Adduct [label=" Couples with"]; NAD -> Adduct; Adduct -> InhA [label=" Tightly Binds &\nInhibits", fontcolor="#EA4335"]; InhA -> MycolicAcid [label=" Essential for"]; MycolicAcid -> CellWall [label=" Required for"]; InhA -> MycolicAcid [style=dashed, arrowhead=tee, color="#EA4335"]; CellWall -> Death [label=" Disruption leads to", style=dashed]; }

Caption: Mechanism of action for the antitubercular drug Isoniazid.

Antidepressant Activity: MAO Inhibition

Iproniazid was one of the first antidepressants to be marketed and belongs to the hydrazine class of monoamine oxidase inhibitors (MAOIs).[11][12] Although largely withdrawn due to hepatotoxicity, its mechanism paved the way for other MAOIs.[11]

  • Mechanism: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.[13] Iproniazid acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[11][13][14][15] By inhibiting these enzymes, iproniazid prevents the breakdown of neurotransmitters, leading to their increased concentration in the brain.[12][13] This enhanced neurotransmitter availability helps alleviate the symptoms of depression.[13]

// Nodes Iproniazid [label="Iproniazid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO [label="Monoamine Oxidase\n(MAO-A & MAO-B)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmitters [label="Neurotransmitters\n(Serotonin, Norepinephrine,\nDopamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation of\nNeurotransmitters", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Concentration [label="Increased Neurotransmitter\nConcentration in Synapse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Effect [label="Antidepressant Effect", shape=ellipse, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Iproniazid -> MAO [label=" Irreversibly Inhibits", fontcolor="#EA4335", arrowhead=tee]; MAO -> Degradation [label=" Catalyzes"]; Neurotransmitters -> Degradation [label=" Are broken down by"]; Degradation -> Concentration [label=" Inhibition prevents", style=dashed]; Concentration -> Effect [label=" Leads to"]; }

Caption: Mechanism of action for MAOI antidepressants like Iproniazid.

Anticancer Activity

Hydrazide and hydrazone derivatives are emerging as a promising class of anticancer agents.[5][16][17] Their mechanisms are varied and can include enzyme inhibition, induction of apoptosis, and cell cycle arrest.[16][18]

  • Mechanism: Many hydrazone derivatives function as potent inhibitors of various kinases, such as Tropomyosin Receptor Kinase A (TRKA), which are often dysregulated in cancer.[19] Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[16] Metal complexes of hydrazide-hydrazones can also generate reactive oxygen species (ROS), leading to oxidative stress and caspase-dependent apoptosis.[18]

Quantitative Data Summary

The biological activity of hydrazide derivatives is quantified using various metrics. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassDrug/Compound ExampleTargetIC50 ValueCell Line/OrganismReference
Anticancer Salicylic Acid Hydrazone (3e)TRKA111 nM-[19]
Anticancer Salicylic Acid Hydrazone (11)TRKA614 nM-[19]
Anticancer Acylhydrazone (VI)Esophageal Carcinoma1.09 µMEca-109[16]
Anticancer Acylhydrazone (VI)Esophageal Carcinoma2.79 µMTE-1[16]
Anticancer Hydrazone (II)Colon Carcinoma0.29 µMHCT-116[16]
Anticancer Hydrazone (III)Colon Carcinoma3.1 µMHCT-116[16]
Antitubercular IsoniazidM. tuberculosisMIC: 0.02-0.2 µg/mLM. tuberculosisStandard Literature
Pancreatic Lipase Inhibitor Thiazolidinedione (10f)Pancreatic Lipase2.50 µM-[20]
Pancreatic Lipase Inhibitor Thiazolidinedione (9f)Pancreatic Lipase2.89 µM-[20]

Note: IC50 and MIC (Minimum Inhibitory Concentration) values can vary depending on the specific assay conditions.

Key Experimental Protocols

Protocol: Synthesis of a Hydrazide-Hydrazone Derivative

This protocol describes a general method for the acid-catalyzed condensation of a hydrazide with an aldehyde to form a hydrazide-hydrazone.[21]

Objective: To synthesize N'-(substituted-benzylidene)carbohydrazide.

Materials:

  • Carbohydrazide (e.g., 2-phenoxybenzoic acid hydrazide) (2 mmol)

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde) (2.1 mmol)

  • Absolute Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (HCl) (2 drops, as catalyst)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Dissolve the carbohydrazide (2 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the corresponding aldehyde (2.1 mmol) to the solution.

  • Add two drops of concentrated HCl to the mixture to catalyze the reaction.

  • Stir the mixture at room temperature for 1-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of starting materials), neutralize the mixture with a 10% aqueous solution of NaHCO₃.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with deionized water (20 mL) to remove any residual salts.

  • Dry the solid product completely.

  • Recrystallize the crude product from ethanol to obtain the purified hydrazide-hydrazone.

  • Confirm the structure of the final compound using spectroscopic methods (e.g., IR, ¹H-NMR, Mass Spectrometry).[3][21][22]

Protocol: In Vitro Anticancer Activity Assay (SRB Assay)

This protocol outlines the sulforhodamine B (SRB) colorimetric assay, commonly used to screen compounds for cytotoxic properties against cancer cell lines.[19]

Objective: To determine the IC50 value of a test compound against a human cancer cell line.

Materials:

  • Human cancer cells (e.g., HCT-116, A549)

  • Complete cell culture medium

  • Test compound (hydrazide derivative) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Fixation: After incubation, gently discard the medium. Fix the adherent cells by adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove TCA and excess medium. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at a wavelength of ~510 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The hydrazide functional group continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and diverse reactivity allow for the creation of large libraries of compounds for screening.[4] From the foundational success of isoniazid to the ongoing development of novel anticancer and antimicrobial agents, hydrazides have proven their therapeutic importance.[1][3] Future research will likely focus on the development of hydrazide-based compounds with improved specificity and reduced toxicity. The use of hydrazone linkers in prodrug design, particularly for targeted drug delivery to acidic tumor microenvironments, represents a promising strategy for enhancing therapeutic efficacy and minimizing side effects.[23] As our understanding of complex disease pathways grows, the versatility of the hydrazide moiety ensures it will remain a key player in the discovery of next-generation therapeutics.

References

The Furan Ring: A Privileged Scaffold in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic and structural properties make it a "privileged scaffold," frequently incorporated into molecules that exhibit a vast array of biological activities.[2] Found in numerous natural products and synthetic pharmaceuticals, the furan moiety is instrumental in shaping the pharmacological and pharmacokinetic profiles of bioactive compounds.[1][3][4]

This technical guide provides a comprehensive overview of the role of the furan ring in bioactive compounds, detailing its significance as a pharmacophore, its diverse mechanisms of action, and its application in modern drug development. The guide includes quantitative bioactivity data, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

The Furan Ring: A Versatile Pharmacophore

The furan nucleus contributes to the biological activity of a molecule in several key ways:

  • Bioisosteric Replacement: The furan ring is often employed as a bioisostere for other aromatic systems, most notably the phenyl ring. This substitution can maintain or enhance biological activity while favorably modifying physicochemical properties such as solubility, metabolic stability, and overall pharmacokinetic profiles.[1][4][5]

  • Structural Rigidity and Conformation: The planar and rigid nature of the furan ring helps to lock the conformation of a molecule, which can lead to more specific and high-affinity interactions with biological targets like enzymes and receptors.

  • Hydrogen Bonding Capacity: The lone pair of electrons on the furan's oxygen atom allows it to act as a hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the active site of a protein.[1]

  • Modulation of Electronic Properties: The electron-rich nature of the furan ring influences the electronic properties of the entire molecule. Substitutions at the 2- and 5-positions are particularly common, with electron-withdrawing groups (such as a nitro group) often enhancing the bioactivity in antimicrobial and anticancer contexts.[1]

Biological Activities and Mechanisms of Action

Furan-containing compounds exhibit a remarkable diversity of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][6]

Antimicrobial Activity

The antimicrobial properties of furan derivatives are well-documented, with Nitrofurantoin being a clinically significant example used for treating urinary tract infections.[7]

Mechanism of Action: Nitrofurantoin

The antibacterial action of nitrofurantoin is a multi-faceted process that begins with its activation within the bacterial cell.[7][8]

  • Reductive Activation: Bacterial flavoproteins (nitroreductases) reduce the 5-nitro group on the furan ring.[5][8]

  • Generation of Reactive Intermediates: This reduction generates highly reactive electrophilic intermediates and reactive oxygen species (ROS).[8][9]

  • Multi-Target Damage: These intermediates are cytotoxic and non-specifically attack multiple targets within the bacterium, including:

    • DNA: Causing strand breakage and inhibiting replication.[8][10]

    • Ribosomal Proteins: Altering their structure and inhibiting protein synthesis.[7]

    • Other Macromolecules: Disrupting cellular respiration, pyruvate metabolism, and cell wall synthesis.[7][11]

This multi-targeted mechanism is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[7]

Nitrofurantoin_MoA Nitrofurantoin Nitrofurantoin Nitroreductases Bacterial Flavoproteins (Nitroreductases) Nitrofurantoin->Nitroreductases Enters BacterialCell Bacterial Cell ReactiveIntermediates Reactive Electrophilic Intermediates & ROS Nitroreductases->ReactiveIntermediates Reductive Activation DNA Bacterial DNA ReactiveIntermediates->DNA Attacks Ribosomes Ribosomal Proteins ReactiveIntermediates->Ribosomes Attacks Macromolecules Other Macromolecules (e.g., enzymes for cell wall synthesis) ReactiveIntermediates->Macromolecules Attacks DamageDNA DNA Damage & Replication Inhibition DNA->DamageDNA DamageRibosomes Inhibition of Protein Synthesis Ribosomes->DamageRibosomes DamageMacro Metabolic & Cell Wall Disruption Macromolecules->DamageMacro CellDeath Bacterial Cell Death DamageDNA->CellDeath DamageRibosomes->CellDeath DamageMacro->CellDeath

Caption: Mechanism of action of Nitrofurantoin.[5]

Quantitative Data: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative furan derivatives against various microbial strains.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Nitrofuran Compound 1Candida spp.3.9[12]
Nitrofuran Compound 5Cryptococcus neoformans3.9[12]
Nitrofuran Compound 11Histoplasma capsulatum0.48[12]
Nitrofuran Compound 12Trichophyton rubrum0.98[12]
Dibenzofuran Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[3]
5-Arylfuran-2-carboxamide N-benzyl-5-(3,4-dichlorophenyl)-furan-2-carboxamide (6)C. glabrata0.062 - 0.125[13]
Acrylic Acid Derivative (E)-3-(Furan-2-yl)acrylic acidCandida albicans64 - 512[14]
Anticancer Activity

Furan-containing molecules have demonstrated significant potential as anticancer agents, often acting by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Mechanism of Action: Apoptosis Induction and Tubulin Inhibition

Many furan derivatives exert their cytotoxic effects by interfering with critical cellular processes in cancer cells.

  • Tubulin Polymerization Inhibition: Some furan derivatives can bind to β-tubulin, disrupting the dynamic assembly of microtubules. This interference arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to apoptosis.

  • Apoptosis Pathway Modulation: Furan compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves:

    • Upregulation of the tumor suppressor protein p53 .

    • An increase in the pro-apoptotic protein Bax .

    • A decrease in the anti-apoptotic protein Bcl-2 .

    • Inhibition of signaling pathways like PI3K/Akt/mTOR , which are crucial for cancer cell survival and proliferation.

Anticancer_Furan_MoA cluster_pathways Cellular Targets & Pathways Furan Anticancer Furan Derivative Tubulin β-Tubulin Furan->Tubulin Binds to PI3K PI3K/Akt/mTOR Pathway Furan->PI3K Inhibits p53 p53 Furan->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Furan->Bcl2 Downregulates Microtubules Microtubule Dynamics G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Leads to Survival Cell Proliferation & Survival PI3K->Survival Promotes Survival->Apoptosis Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondria Mitochondrial Pathway Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Mitochondria->Apoptosis Initiates

Caption: Anticancer mechanisms of furan derivatives.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various furan derivatives against human cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Furan-based Compound 4 MCF-7Breast4.06[15]
Furan-based Compound 7 MCF-7Breast2.96[15]
Furopyrimidine 7b A549Lung6.66[15]
Chalcone 7b / 7c A549Lung20[15]
Carbohydrazide 3a A549Lung10.95[16]
Carbohydrazide 3d A549Lung8.87[16]
Benzo[b]furan 26 MCF-7Breast0.057[17]
Benzo[b]furan 36 MCF-7Breast0.051[17]
Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[18]

Mechanism of Action: COX/LOX Inhibition

Inflammation is mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by COX and LOX enzymes, respectively. Furan-containing compounds can inhibit these enzymes, thereby reducing the production of these pro-inflammatory mediators.[3] Some derivatives show selective inhibition of COX-2, the inducible isoform highly expressed during inflammation, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][19]

Anti_Inflammatory_MoA Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Releases COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (PGs) COX->PGs Synthesizes LTs Leukotrienes (LTs) LOX->LTs Synthesizes Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation LTs->Inflammation Furan Anti-inflammatory Furan Derivative Furan->COX Inhibits Furan->LOX Inhibits

Caption: Furan derivatives in the arachidonic acid pathway.

Quantitative Data: Anti-inflammatory Activity

Compound/DerivativeTargetActivityReference
DCH1 COX-1IC₅₀ = 123.30 µg/mL[20]
DCH1 COX-2IC₅₀ = 102.10 µg/mL[20]
Biatractylonoid A Nitric Oxide ReleaseIC₅₀ = 16.1 µM[20]
Biatractylonoid B Nitric Oxide ReleaseIC₅₀ = 21.0 µM[20]
Furan Hybrid H1 Albumin DenaturationIC₅₀ = 114.31 µg/mL[1]
Furan Hybrid H2 Albumin DenaturationIC₅₀ = 122.95 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the synthesis and evaluation of furan-containing bioactive compounds.

Synthesis: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[21][22][23]

Protocol for Synthesis of 2,5-Dimethylfuran

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol) and toluene (50 mL).

  • Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl start->protonation H+ enolization Enolization start->enolization Tautomerization p1 cyclization Intramolecular Attack (Cyclization) hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration1 Protonation of Hydroxyl hemiacetal->dehydration1 H+ dehydration2 Loss of Water dehydration1->dehydration2 p2 deprotonation Deprotonation furan Substituted Furan deprotonation->furan -H+ p1->cyclization p2->deprotonation

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.[21]
Bioactivity Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[13][24]

Protocol

  • Cell Seeding: Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test furan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells for a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This in vivo model is a standard and reproducible method for screening the acute anti-inflammatory activity of compounds.[6][25]

Protocol

  • Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Administer the test furan derivative to the animals via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. A control group should receive the vehicle, and a positive control group should receive a standard NSAID like indomethacin.

  • Inflammation Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Drug Discovery and Development Workflow

The discovery of novel furan-based therapeutics follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow start Start: Identification of Need lib Compound Library Screening (Natural or Synthetic Furans) start->lib vitro In Vitro Screening (e.g., MTT, MIC Assays) lib->vitro synthesis Synthesis & Optimization (e.g., Paal-Knorr) synthesis->vitro sar Structure-Activity Relationship (SAR) Analysis vitro->sar Hits moa Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) vitro->moa Active Compounds sar->synthesis Iterative Design vivo In Vivo Efficacy Testing (e.g., Paw Edema Model) moa->vivo adme ADME/Tox Studies (Pharmacokinetics & Safety) vivo->adme Efficacious Compounds lead Lead Candidate Selection adme->lead preclinical Preclinical Development lead->preclinical

Caption: General workflow for furan-based drug discovery.

Conclusion

The furan ring is an exceptionally valuable scaffold in the design and development of bioactive compounds. Its ability to act as a versatile pharmacophore and bioisostere allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.[1][4] The diverse mechanisms of action, ranging from multi-target antimicrobial effects to specific inhibition of enzymes in inflammatory and cancer pathways, underscore the broad therapeutic potential of furan derivatives.[6] The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to synthesize, evaluate, and optimize novel furan-based molecules. As research continues, the furan scaffold will undoubtedly remain a central element in the quest for new and more effective medicines.

References

Preliminary Screening of 2-Methylfuran-3-carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This technical guide focuses on the preliminary screening of a specific subclass: 2-Methylfuran-3-carbohydrazide derivatives. While direct research on this particular scaffold is limited, this document provides a comprehensive overview based on closely related furan-2-carbohydrazide and other furan-containing analogues. It outlines proposed synthetic routes, detailed experimental protocols for biological evaluation, and potential signaling pathways, offering a foundational resource for initiating research and development in this promising area. All quantitative data from analogous compounds are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Introduction

Furan-containing compounds are of significant interest in the development of novel therapeutic agents due to their diverse pharmacological profiles.[3] The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in many biologically active molecules. The combination of the 2-methylfuran core with a 3-carbohydrazide linker presents a unique chemical space for the exploration of new drug candidates. This guide serves as a starting point for the systematic investigation of these derivatives.

Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be initiated from the commercially available 2-methylfuran-3-carboxylic acid . A plausible and efficient synthetic route involves a two-step process: esterification followed by hydrazinolysis to yield the key carbohydrazide intermediate. This intermediate can then be reacted with various electrophiles, such as aldehydes, ketones, or acid chlorides, to generate a library of derivatives.

Synthesis of this compound (Intermediate)

A proposed two-step synthesis to obtain the core intermediate, this compound, is outlined below. This method is adapted from established protocols for analogous furan-2-carbohydrazides.

Step 1: Esterification of 2-Methylfuran-3-carboxylic acid

2-Methylfuran-3-carboxylic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved using standard esterification methods, such as refluxing the carboxylic acid in methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol, under reflux conditions. This reaction yields the desired this compound.

Synthesis of Final Derivatives (e.g., Schiff Bases)

The synthesized this compound can be readily derivatized. For instance, condensation with various substituted aromatic or heterocyclic aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, will yield the corresponding Schiff base derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_derivatization Derivatization 2-Methylfuran-3-carboxylic_acid 2-Methylfuran-3-carboxylic Acid Ester Methyl/Ethyl 2-Methylfuran-3-carboxylate 2-Methylfuran-3-carboxylic_acid->Ester Esterification (MeOH/EtOH, H+) Carbohydrazide This compound Ester->Carbohydrazide Hydrazinolysis (Hydrazine Hydrate, EtOH) Derivatives This compound Derivatives (e.g., Schiff Bases) Carbohydrazide->Derivatives Aldehydes Substituted Aldehydes/ Ketones/Acid Chlorides Aldehydes->Derivatives Condensation/ Acylation

Proposed synthetic workflow for this compound derivatives.

Preliminary Screening: Biological Activities of Analogous Furan Derivatives

Due to the absence of published data on the biological activities of this compound derivatives, this section presents data from structurally similar furan-2-carbohydrazide and other furan derivatives to provide a basis for expected activities and for comparative purposes.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of furan-containing compounds against various cancer cell lines.[4][5] The mechanism of action for some furan derivatives has been linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[6][7]

Table 1: Anticancer Activity of Analogous Furan Carbohydrazide Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Furan CarbohydrazideCompound 3eA549 (Lung)43.38[8]
Furan-Based DerivativeCompound 7MCF-7 (Breast)2.96[7]
Furan-Based DerivativeCompound 4MCF-7 (Breast)4.06[7]
Furan DerivativeCompound 1HeLa (Cervical)0.08[6]
Antimicrobial Activity

Furan derivatives are well-known for their antimicrobial properties.[9] Their mechanisms of action can be diverse, including the inhibition of essential microbial enzymes and the disruption of bacterial communication systems like quorum sensing.[10][11]

Table 2: Antimicrobial Activity of Analogous Furan Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Furan-Propanoic Acids3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64[10]
Methyl-5-(hydroxymethyl)-2-furan carboxylate-Staphylococcus aureus500.00[1]
Methyl-5-(hydroxymethyl)-2-furan carboxylate-Bacillus cereus500.00[1]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and preliminary biological screening of this compound derivatives. These protocols are based on established methods for analogous compounds and should be optimized for the specific derivatives under investigation.

General Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure Schiff base derivative.

  • Characterization: Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC₅₀ value.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial IC50 IC₅₀ Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC

General experimental workflow for screening this compound derivatives.

Potential Signaling Pathways

While the exact molecular targets of this compound derivatives are yet to be determined, studies on other furan-containing anticancer agents suggest potential involvement in key signaling pathways that regulate cell growth, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some furan derivatives have been shown to exhibit anticancer activity by suppressing this pathway, potentially through the activation of the tumor suppressor PTEN.[6] Inhibition of Akt phosphorylation would prevent the downstream signaling that promotes cell survival and proliferation, ultimately leading to apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell fate determination, proliferation, and migration. Its aberrant activation is a hallmark of many cancers. Certain furan derivatives may exert their anticancer effects by inhibiting this pathway, leading to a decrease in the nuclear accumulation of β-catenin and the subsequent downregulation of its target genes, which are involved in cell proliferation.[6]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Survival & Proliferation Akt->Proliferation promotes Furan_PI3K This compound Derivative (Inferred) PTEN PTEN Furan_PI3K->PTEN activates (inferred) PTEN->PIP3 dephosphorylates Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation Nucleus Nucleus bCatenin->Nucleus TCF_LEF TCF/LEF bCatenin->TCF_LEF co-activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Furan_Wnt This compound Derivative (Inferred) Furan_Wnt->GSK3b inhibits (inferred)

Inferred signaling pathways potentially modulated by this compound derivatives.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit inferred, framework for the preliminary screening of this compound derivatives. The presented synthetic strategies, experimental protocols, and potential biological targets are based on robust data from closely related furan analogues. The clear lack of specific research on the this compound scaffold highlights a significant opportunity for novel drug discovery.

Future research should focus on:

  • Synthesis and characterization of a focused library of this compound derivatives.

  • Systematic in vitro screening against a panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanism of action studies for the most potent derivatives to validate their effects on the proposed signaling pathways.

  • Structure-activity relationship (SAR) studies to optimize the lead compounds for improved potency and selectivity.

By following the methodologies outlined in this guide, researchers can effectively embark on the exploration of this promising, yet underexplored, class of compounds.

References

Methodological & Application

Synthesis of 2-Methylfuran-3-carbohydrazide: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of 2-methylfuran-3-carbohydrazide from ethyl 2-methylfuran-3-carboxylate provides a key building block for the development of novel therapeutic agents. Furan-containing compounds are a significant class of heterocycles known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The carbohydrazide moiety is also a well-established pharmacophore and a versatile synthetic handle for creating more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems.[4][5] These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[5]

For researchers in drug development, this compound serves as a valuable starting material for generating libraries of compounds for biological screening. Its derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic activity against various cancer cell lines. Furthermore, the structural motif of furan carboxamides has been explored for antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa.[6] The straightforward synthesis of this compound, as detailed in the following protocol, makes it an accessible intermediate for medicinal chemistry campaigns aimed at discovering new drugs.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound via the hydrazinolysis of ethyl 2-methylfuran-3-carboxylate. This method is a common and effective way to convert esters to their corresponding hydrazides.[7][8]

Materials:

  • Ethyl 2-methylfuran-3-carboxylate

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80% solution or higher

  • Ethanol (absolute)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Standard thin-layer chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methylfuran-3-carboxylate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.[7]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C).[7] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 5-20 hours.[7]

  • Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting ester spot on the TLC plate), allow the mixture to cool to room temperature. If a solid precipitate forms, it can be collected by filtration.[7] If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure product.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [7]
CAS Number 315672-60-7[7]
Physical Form Solid
Melting Point Not experimentally determined in the searched literature.
¹H NMR (Predicted) Due to the lack of experimental data in the searched literature, a predicted spectrum would be necessary for characterization.
¹³C NMR (Predicted) Due to the lack of experimental data in the searched literature, a predicted spectrum would be necessary for characterization.
IR (Predicted) Typical absorptions would be expected for N-H, C=O, and C-O-C functional groups.
Mass Spec (m/z) [M+H]⁺: 141.06586, [M+Na]⁺: 163.04780

Visualizations

experimental_workflow start Ethyl 2-methylfuran-3-carboxylate + Hydrazine Hydrate + Ethanol reaction Reflux (80°C, 5-20h) start->reaction workup Cooling & Solvent Removal reaction->workup extraction Extraction with DCM workup->extraction purification Recrystallization extraction->purification product This compound purification->product characterization Characterization (NMR, IR, MS, MP) product->characterization

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships parent This compound intermediate Key Synthetic Intermediate parent->intermediate acts as derivatives Synthesis of Derivatives (Hydrazones, Pyrazoles, etc.) intermediate->derivatives applications Potential Therapeutic Applications derivatives->applications lead to anticancer Anticancer Activity applications->anticancer antimicrobial Antimicrobial Activity applications->antimicrobial antibiofilm Antibiofilm Activity applications->antibiofilm

Caption: Potential applications of this compound derivatives.

References

Application Notes and Protocols: 2-Methylfuran-3-carbohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methylfuran-3-carbohydrazide as a versatile building block in the synthesis of various heterocyclic compounds. The inherent reactivity of the carbohydrazide moiety allows for its elaboration into several important pharmacophores, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The furan ring system also offers opportunities for further functionalization and is a common motif in biologically active molecules.[1][2][3]

Application Note 1: Synthesis of 1,3,4-Oxadiazole Derivatives

Introduction: 1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The general synthetic strategy involves the condensation of the carbohydrazide with an aromatic aldehyde to form an N-acylhydrazone, followed by oxidative cyclization.

Workflow for the Synthesis of 1,3,4-Oxadiazole Derivatives:

workflow start This compound hydrazone N-Acylhydrazone Intermediate start->hydrazone Condensation (Ethanol, reflux) aldehyde Aromatic Aldehyde aldehyde->hydrazone oxadiazole 2-(2-Methylfuran-3-yl)-5-aryl-1,3,4-oxadiazole hydrazone->oxadiazole Cyclization cyclization Oxidative Cyclization (e.g., Chloramine-T) cyclization->oxadiazole

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 2-(2-Methylfuran-3-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

This protocol is adapted from the synthesis of analogous furanyl-1,3,4-oxadiazole derivatives.[4][5]

Step 1: Synthesis of N'-(4-chlorobenzylidene)-2-methylfuran-3-carbohydrazide (Hydrazone Intermediate)

  • To a solution of this compound (1.40 g, 10 mmol) in absolute ethanol (20 mL), add 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone.

Step 2: Oxidative Cyclization to form 2-(2-Methylfuran-3-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

  • To a solution of the hydrazone intermediate (10 mmol) in ethanol (30 mL), add Chloramine-T (12 mmol).

  • Reflux the mixture for 5-7 hours.

  • After cooling, the separated solid is filtered, washed with water, and then with a small amount of ethanol.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol or DMF-water mixture) to yield the pure 1,3,4-oxadiazole.

Quantitative Data (Expected):

CompoundMolecular FormulaYield (%)Melting Point (°C)IR (KBr, cm⁻¹)
N'-(4-chlorobenzylidene)-2-methylfuran-3-carbohydrazideC₁₃H₁₁ClN₂O₂~85-90>200~3200 (N-H), ~1660 (C=O), ~1600 (C=N)
2-(2-Methylfuran-3-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazoleC₁₃H₉ClN₂O₂~75-85>220~1610 (C=N), ~1550 (C=C), ~1080 (C-O-C)

Application Note 2: Synthesis of Pyrazole Derivatives

Introduction: Pyrazoles are another important class of N-heterocycles with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. A common and efficient method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this case, this compound acts as the hydrazine component.

Logical Pathway for Pyrazole Synthesis:

pyrazole_synthesis start This compound condensation Condensation & Cyclization (Glacial Acetic Acid, reflux) start->condensation diketone β-Dicarbonyl Compound (e.g., Acetylacetone) diketone->condensation pyrazole 1-(2-Methylfuran-3-carbonyl)-3,5-dimethylpyrazole condensation->pyrazole

Caption: Synthesis of pyrazole derivatives via condensation.

Experimental Protocol: Synthesis of 1-(2-Methylfuran-3-carbonyl)-3,5-dimethylpyrazole

This is a generalized protocol based on the known reactivity of carbohydrazides with β-diketones.[6]

  • In a round-bottom flask, dissolve this compound (1.40 g, 10 mmol) in glacial acetic acid (15 mL).

  • To this solution, add acetylacetone (1.00 g, 10 mmol).

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Quantitative Data:

CompoundMolecular FormulaExpected Yield (%)Expected Melting Point (°C)
1-(2-Methylfuran-3-carbonyl)-3,5-dimethylpyrazoleC₁₁H₁₂N₂O₂>80110-120

Application Note 3: Synthesis of 1,2,4-Triazole-3-thione Derivatives

Introduction: 1,2,4-Triazole derivatives, particularly those bearing a thione group, are of significant interest due to their wide range of biological activities, including antifungal, antibacterial, and anticonvulsant properties. The synthesis typically proceeds through a thiosemicarbazide intermediate, which is formed by the reaction of a carbohydrazide with an isothiocyanate. This intermediate is then cyclized under basic conditions to yield the triazole-3-thione.

Experimental Workflow for 1,2,4-Triazole-3-thione Synthesis:

triazole_synthesis start This compound thiosemicarbazide Thiosemicarbazide Intermediate start->thiosemicarbazide Addition (Ethanol, reflux) isothiocyanate Aryl Isothiocyanate isothiocyanate->thiosemicarbazide triazole 4-Aryl-5-(2-methylfuran-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione thiosemicarbazide->triazole Cyclization cyclization Base-catalyzed Cyclization (e.g., NaOH or KOH) cyclization->triazole

Caption: Synthetic pathway to 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 4-Phenyl-5-(2-methylfuran-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is based on established methods for the synthesis of similar triazole-thiones.[6]

Step 1: Synthesis of 2-(2-Methylfuran-3-carbonyl)-N-phenylhydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)

  • A mixture of this compound (1.40 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol) in ethanol (25 mL) is refluxed for 2-3 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to 4-Phenyl-5-(2-methylfuran-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • The thiosemicarbazide intermediate (10 mmol) is suspended in an aqueous solution of sodium hydroxide (2N, 20 mL).

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the solution is carefully acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol affords the pure triazole-3-thione.

Expected Quantitative Data:

CompoundMolecular FormulaExpected Yield (%)Expected Melting Point (°C)
2-(2-Methylfuran-3-carbonyl)-N-phenylhydrazine-1-carbothioamideC₁₄H₁₃N₃O₂S>90180-190
4-Phenyl-5-(2-methylfuran-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₄H₁₁N₃OS>80>250

Biological Activity Context:

Derivatives of furan and carbohydrazides are known to exhibit a wide range of pharmacological activities.[2][3] The synthesized heterocycles from this compound are expected to be biologically active. For instance, furanyl-1,3,4-oxadiazole derivatives have been shown to have an inhibitory effect on enzymes like tyrosinase.[4] The newly synthesized compounds can be screened for various biological activities, including antimicrobial, antifungal, and anticancer properties, to explore their potential in drug discovery and development.[7][8]

References

Applications of Furan-Containing Carbohydrazides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazide derivatives incorporating a furan moiety, such as 2-methylfuran-3-carbohydrazide and its analogues, represent a versatile class of heterocyclic compounds with significant potential in drug discovery. The inherent biological activities of the furan ring, combined with the hydrogen bonding capabilities and structural flexibility of the carbohydrazide linker, make these scaffolds attractive for the development of novel therapeutic agents. This document provides an overview of the applications of furan-containing carbohydrazides in anticancer, antimicrobial, and anti-inflammatory research, complete with experimental protocols and quantitative data to facilitate further investigation.

Anticancer Applications

Derivatives of furan carbohydrazide have demonstrated notable cytotoxic activity against various cancer cell lines. The mechanism of action is often associated with the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
3c A549 (Human Lung Cancer)< 400BJ (Normal Fibroblast)< 400[1][2]
3e A549 (Human Lung Cancer)43.38BJ (Normal Fibroblast)> 400 (not cytotoxic)[1][2]
Other derivativesA549 (Human Lung Cancer)43.38 - 342.63BJ (Normal Fibroblast)Generally > 400[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the anticancer activity of furan carbohydrazide derivatives.[1][2]

Objective: To determine the cytotoxic effects of test compounds on cancer and normal cell lines.

Materials:

  • A549 human lung cancer cells

  • BJ normal fibroblast cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 and BJ cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan carbohydrazide derivatives in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Synthesis Workflow for Furan Carbohydrazide Derivatives

G cluster_start Starting Materials cluster_reaction1 Step 1: Amide Formation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Hydrazinolysis cluster_final Final Product Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride Reaction_Step_1 Stirring in Tetrahydrofuran (THF) 4 hours at 25°C Substituted_Benzoyl_Chloride->Reaction_Step_1 Methyl_5-(4-aminophenyl)furan-2-carboxylate Methyl 5-(4-aminophenyl)furan-2-carboxylate Methyl_5-(4-aminophenyl)furan-2-carboxylate->Reaction_Step_1 Intermediate Methyl 5-(4-(substituted benzamido)phenyl)furan-2-carboxylate Reaction_Step_1->Intermediate Reaction_Step_2 Reaction with Hydrazine Hydrate Intermediate->Reaction_Step_2 Final_Product Carbohydrazide Derivatives (e.g., Compound 3e) Reaction_Step_2->Final_Product G Furan_Carbohydrazide Furan Carbohydrazide Derivative LasR_Receptor LasR Receptor Furan_Carbohydrazide->LasR_Receptor Inhibits Quorum_Sensing_Signaling Quorum Sensing Signaling Cascade LasR_Receptor->Quorum_Sensing_Signaling Activates Virulence_Factors Virulence Factor Production (Pyocyanin, Proteases) Quorum_Sensing_Signaling->Virulence_Factors Induces Biofilm_Formation Biofilm Formation Quorum_Sensing_Signaling->Biofilm_Formation Promotes G Dioxobutenoic_Acid Substituted 2,4-dioxobut-2-enoic acid Reaction1 Reaction Dioxobutenoic_Acid->Reaction1 Furan_Carbohydrazide Furan-2-carbohydrazide Furan_Carbohydrazide->Reaction1 Hydrazono_Acid Substituted 2-(2-(furan-2-carbonyl)hydrazono) -4-oxobutanoic Acid Reaction1->Hydrazono_Acid Reaction2 Intramolecular Cyclization (Propionic Anhydride) Hydrazono_Acid->Reaction2 Cyclized_Product N'-(2-oxofuran-3(2H)-ylidene) furan-2-carbohydrazide Reaction2->Cyclized_Product

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles using 2-methylfuran-3-carbohydrazide as a versatile starting material. The resulting furan-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3][4]

Introduction

This compound is a valuable building block for the synthesis of a variety of heterocyclic systems. The presence of the furan moiety, a five-membered aromatic ring containing an oxygen atom, can impart unique physicochemical properties and biological activities to the final compounds.[1][5] This document outlines three key synthetic transformations of this compound into pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, providing detailed experimental procedures and expected outcomes.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related condensations are classic and reliable methods for the preparation of pyrazoles from hydrazides and β-dicarbonyl compounds. This protocol describes the reaction of this compound with acetylacetone.

Experimental Protocol: Synthesis of 3,5-dimethyl-1-(2-methylfuran-3-carbonyl)-1H-pyrazole
  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add acetylacetone (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired pyrazole derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be efficiently synthesized from carbohydrazides through cyclization reactions. One common method involves the reaction with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization.[3]

Experimental Protocol: Synthesis of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol
  • Dissolve this compound (10 mmol) and potassium hydroxide (10 mmol) in absolute ethanol (100 mL).

  • Add carbon disulfide (20 mmol) to the solution. [3]

  • Heat the mixture under reflux for 12 hours. [3]

  • Cool the reaction mixture and evaporate the excess solvent under vacuum. [3]

  • Dissolve the residue in water and acidify with acetic acid to precipitate the product. [3]

  • Filter the solid, wash with water, and recrystallize from an ethanol-water mixture to yield the final product. [3]

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 4-amino-1,2,4-triazole-3-thiols from carbohydrazides is a well-established route. This involves the initial formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.[6]

Experimental Protocol: Synthesis of 4-Amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of Potassium 2-(2-methylfuran-3-carbonyl)hydrazine-1-carbodithioate

  • Dissolve this compound (10 mmol) in a solution of potassium hydroxide (15 mmol) in absolute ethanol (50 mL).

  • Cool the solution in an ice bath and add carbon disulfide (12 mmol) dropwise with stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum. [6]

Step 2: Synthesis of 4-Amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol

  • Reflux a suspension of the potassium salt from Step 1 (10 mmol) and hydrazine hydrate (20 mmol) in water (20 mL) for 4-6 hours, during which hydrogen sulfide gas will evolve.

  • Cool the reaction mixture and dilute with cold water.

  • Acidify the solution with concentrated hydrochloric acid or acetic acid to precipitate the triazole derivative.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product. [6]

Data Presentation

HeterocycleReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Pyrazole Acetylacetone, Glacial Acetic AcidEthanolReflux4-670-85 (estimated)[1]
1,3,4-Oxadiazole Carbon Disulfide, Potassium HydroxideEthanolReflux1255[3]
1,2,4-Triazole 1. Carbon Disulfide, KOH2. Hydrazine Hydrate1. Ethanol2. Water1. Room Temp2. Reflux1. 12-162. 4-670-80 (estimated)[6]

Applications and Biological Significance

Heterocyclic compounds bearing a furan moiety have demonstrated a wide range of biological activities. The pyrazoles, oxadiazoles, and triazoles synthesized from this compound are expected to exhibit potential as:

  • Antifungal Agents: Azole compounds, particularly triazoles, are well-known for their antifungal properties. They often act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9][10] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

  • Antimicrobial Agents: Furan-containing pyrazoles and triazoles have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[1][4]

  • Anticancer Agents: Certain furan-based oxadiazole and triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[2]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_pyrazole Knorr Synthesis cluster_oxadiazole Cyclization cluster_triazole Two-Step Synthesis A This compound P1 Acetylacetone, Ethanol, Acetic Acid O1 Carbon Disulfide, KOH, Ethanol T1 1. CS2, KOH 2. Hydrazine Hydrate B Pyrazoles C 1,3,4-Oxadiazoles D 1,2,4-Triazoles P1->B O1->C T1->D

Caption: Synthetic routes from this compound.

Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Membrane_Disrupted Disrupted Membrane (Increased Permeability) Lanosterol->Membrane_Disrupted Accumulation of 14α-methyl sterols Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane_Healthy Normal Membrane Function (Fluidity & Integrity) Ergosterol->Membrane_Healthy Triazoles Furan-Triazole Derivatives Triazoles->Intermediate Inhibition

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

References

Application Notes: Protocol for N-acylation of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylated hydrazides are a significant class of organic compounds widely utilized as key intermediates in the synthesis of various heterocyclic systems and as pharmacophores in medicinal chemistry.[1][2] Derivatives of 2-methylfuran, being bio-isosteric to the phenyl ring, are of particular interest in drug discovery. The N-acylation of 2-Methylfuran-3-carbohydrazide introduces an acyl group to the terminal nitrogen of the hydrazide moiety, creating a versatile scaffold for further chemical modifications. These resulting N,N'-diacylhydrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and insecticidal properties.[3] This protocol provides a detailed methodology for the N-acylation of this compound with various acylating agents under mild conditions.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the preparation and evaluation of novel heterocyclic compounds.

Quantitative Data Summary

The following table summarizes the results of the N-acylation of this compound with different acylating agents under optimized reaction conditions.

EntryAcylating Agent (R-COCl)CatalystSolventReaction Time (h)Yield (%)
1Acetyl chloridePyridineDichloromethane (DCM)292
2Benzoyl chloridePyridineDichloromethane (DCM)388
34-Chlorobenzoyl chloridePyridineDichloromethane (DCM)390
44-Methoxybenzoyl chloridePyridineDichloromethane (DCM)485
5Furan-2-carbonyl chloridePyridineDichloromethane (DCM)2.589

Experimental Workflow

The overall experimental workflow for the N-acylation of this compound is depicted below.

experimental_workflow reagents Reagents (this compound, Acyl Chloride, Pyridine, DCM) reaction_setup Reaction Setup (0 °C to RT) reagents->reaction_setup Mixing reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring Stirring workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction_monitoring->workup Completion drying Drying (Na2SO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of N-acylated this compound derivatives.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Acetyl chloride

  • Benzoyl chloride

  • 4-Chlorobenzoyl chloride

  • 4-Methoxybenzoyl chloride

  • Furan-2-carbonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the carbohydrazide in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 mmol, 1.2 eq) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for the time indicated in the data summary table, or until completion as monitored by TLC.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexanes mixture). The disappearance of the starting carbohydrazide and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-acylated this compound derivative.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Potential Signaling Pathway in Drug Development

N-acylhydrazone derivatives have been investigated as inhibitors of tubulin polymerization, which is a key process in cell division.[4][5] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. The diagram below illustrates a simplified signaling pathway that could be targeted by such compounds.

signaling_pathway cluster_cell Cancer Cell drug N-Acylated This compound Derivative tubulin Tubulin Dimers drug->tubulin Inhibits microtubules Microtubule Polymerization tubulin->microtubules Forms mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Potential mechanism of action for N-acylated hydrazone derivatives as anticancer agents.

References

Application Notes & Protocols: 2-Methylfuran-3-carbohydrazide in the Synthesis of Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of novel compounds derived from 2-methylfuran-3-carbohydrazide. The furan nucleus is a key pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This document outlines the synthetic pathways to generate hydrazone derivatives from this compound and the subsequent protocols for screening their antimicrobial efficacy.

Hydrazones, characterized by the >C=N-NH-C(=O)- scaffold, are a versatile class of compounds recognized for their significant therapeutic potential.[3][4] The synthesis typically involves the condensation of a carbohydrazide with an aldehyde or ketone.[3][5] This reaction is generally straightforward and allows for the creation of a diverse library of compounds by varying the aldehydic or ketonic substituent, which can be crucial for structure-activity relationship (SAR) studies.

Part 1: Synthesis of Key Intermediates and Derivatives

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from its corresponding ester, ethyl 2-methylfuran-3-carboxylate. The reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile.

Materials:

  • Ethyl 2-methylfuran-3-carboxylate

  • Hydrazine hydrate (98-100%)

  • Ethanol (Absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker with ice-water

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-methylfuran-3-carboxylate (1 equivalent) in absolute ethanol (20-30 mL).

  • To this solution, add hydrazine hydrate (2-3 equivalents) dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (50 mL).

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry in a desiccator or a vacuum oven at low heat.

  • The crude product can be recrystallized from ethanol or an ethanol-water mixture to obtain a purified solid.

Synthesis_Workflow_1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Ethyl 2-methylfuran- 3-carboxylate react Dissolve in Ethanol Add Hydrazine Hydrate Reflux for 4-6h start->react + Hydrazine Hydrate workup Cool to RT Precipitate in Ice Water Filter & Wash react->workup Reaction complete purify Recrystallize from Ethanol workup->purify Crude product product This compound purify->product Purified product

Synthesis of this compound.
Protocol 2: General Synthesis of N'-Arylmethylene-2-methylfuran-3-carbohydrazides (Hydrazones)

This protocol outlines the condensation reaction between this compound and various aromatic aldehydes to form the corresponding hydrazone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol (25 mL) in a 50 mL round-bottom flask. Gentle warming may be required.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-4 hours.[3]

  • Monitor the reaction by TLC. The formation of the hydrazone product will be indicated by a new spot.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid hydrazone by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow_2 cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_product Product hydrazide 2-Methylfuran- 3-carbohydrazide react Reflux in Ethanol + Catalytic Acetic Acid 2-4 hours hydrazide->react aldehyde Substituted Aromatic Aldehyde aldehyde->react product N'-Arylmethylene- This compound (Hydrazone) react->product Cool, Filter & Purify

General synthesis of furan-based hydrazones.

Part 2: Antimicrobial Activity Screening

The synthesized hydrazone derivatives can be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods include the Kirby-Bauer disk diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]

Protocol 3: Kirby-Bauer Disk Diffusion Method (Preliminary Screening)

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[6]

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm)

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare MHA or SDA plates and allow them to solidify.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[6]

  • Dip a sterile swab into the inoculum and spread it evenly across the entire surface of an agar plate to create a lawn of microbial growth.

  • Prepare solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Impregnate sterile filter paper disks with a known volume (e.g., 20-30 µL) of the test compound solutions.[6] Allow the solvent to evaporate completely.

  • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measure the diameter (in mm) of the zone of complete inhibition around each disk.

Protocol 4: Broth Microdilution Method (MIC Determination)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Synthesized hydrazone compounds

  • Microbial strains

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Microbial inoculum adjusted to ~5 x 10⁵ CFU/mL

  • Positive and negative controls

Procedure:

  • Prepare a stock solution of each test compound (e.g., at 1024 µg/mL).[6]

  • In a 96-well plate, perform two-fold serial dilutions of the compounds in the growth medium to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Prepare a microbial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (medium + inoculum) and a negative control (medium only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Screening Process cluster_results Data Analysis synthesis Synthesized Hydrazone Derivatives start Prepare Solutions (1 mg/mL in DMSO) synthesis->start kirby Kirby-Bauer Disk Diffusion (Qualitative) start->kirby Preliminary Test measure Measure Zone of Inhibition (mm) kirby->measure mic Broth Microdilution (Quantitative) measure->mic For Active Compounds determine_mic Determine MIC (µg/mL) mic->determine_mic results Identify Active Compounds & Potency determine_mic->results Final Data

Workflow for antimicrobial activity screening.

Part 3: Data Presentation and Expected Results

The results from the synthesis and antimicrobial screening should be tabulated for clear comparison and analysis. Below are template tables for recording experimental data. For context, representative data for other furan-hydrazone derivatives from the literature are included.

Table 1: Synthesis Yields of N'-Arylmethylene-2-methylfuran-3-carbohydrazides

Compound IDAryl Substituent (R)Molecular FormulaYield (%)Physical Appearance
HZ-01 PhenylC₁₃H₁₂N₂O₂Recorde.g., White solid
HZ-02 4-ChlorophenylC₁₃H₁₁ClN₂O₂Recorde.g., Pale yellow
HZ-03 4-NitrophenylC₁₃H₁₁N₃O₄Recorde.g., Yellow solid
HZ-04 4-MethoxyphenylC₁₄H₁₄N₂O₃Recorde.g., Off-white
... ............

Table 2: Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR-GroupS. aureus ATCC 29213E. coli ATCC 25922C. albicans ATCC 10231
HZ-01 PhenylRecord MICRecord MICRecord MIC
HZ-02 4-ChlorophenylRecord MICRecord MICRecord MIC
HZ-03 4-NitrophenylRecord MICRecord MICRecord MIC
HZ-04 4-MethoxyphenylRecord MICRecord MICRecord MIC
Ciprofloxacin -0.5 - 20.015 - 0.12NA
Fluconazole -NANA0.25 - 2

Note: The MIC values for control drugs are typical ranges and should be determined concurrently with test compounds.

Expected Outcomes: The antimicrobial activity of hydrazone derivatives is often influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) or halogen atoms on the phenyl ring have been shown in many studies to enhance the antimicrobial potency of hydrazones.[4] For example, studies on other furan-based hydrazones have shown significant antifungal activity, with MIC values against Candida species sometimes being more potent than their antibacterial effects.[7][8] Researchers should expect to see variations in activity based on the substituents chosen, which will form the basis for future drug design and optimization.

References

Application Notes and Protocols for Condensation Reactions of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the condensation reaction of 2-Methylfuran-3-carbohydrazide with aldehydes and ketones to form hydrazone derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH-C(=O)-R₃ structure. They are synthesized through the condensation reaction of a carbohydrazide with an aldehyde or a ketone. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and pharmacologically active agents. Derivatives of this compound are of particular interest due to the presence of the furan moiety, a common scaffold in bioactive molecules. The resulting N'-arylmethylene-2-methylfuran-3-carbohydrazides are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product, also known as a Schiff base. The reaction is typically catalyzed by a small amount of acid.

Experimental Protocol: General Procedure for the Synthesis of N'-(Arylmethylene)-2-methylfuran-3-carbohydrazide

This protocol outlines a general method for the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization solvents (e.g., ethanol, methanol, or ethanol-water mixture)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol (approximately 15-25 mL per gram of carbohydrazide).

  • Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0-1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 8 hours, depending on the reactivity of the aldehyde.[1]

  • Product Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol or an appropriate solvent to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol-water mixture to obtain the pure N'-(arylmethylene)-2-methylfuran-3-carbohydrazide.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Starting CarbohydrazideAldehyde/Ketone ReactantProduct NameSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
Furan-2-carbohydrazideFurfuralN'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazideMethanol-378164-167[2]
3-Methyl-benzofuran-2-carbohydrazideBenzaldehyde3-Methyl-N'-(phenylmethylene)benzofuran-2-carbohydrazideEthanolAcetic AcidNot Specified--[3]
Benzofuran-2-carbohydrazideIndoline-2,3-dioneN'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazideWaterNoneNot SpecifiedHigh-
Furoic acid hydrazideSalicylaldehydeSalicylaldehyde-2-furoic Acid HydrazideEthanol----
4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazideSalicylaldehyde(E)-N'-(2-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazideEthyl lactate:waterSDSNot SpecifiedHigh-[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of N'-(arylmethylene)-2-methylfuran-3-carbohydrazide.

experimental_workflow reagents 1. Reagents - this compound - Aldehyde/Ketone - Ethanol - Acetic Acid dissolution 2. Dissolution Dissolve carbohydrazide in ethanol reagents->dissolution reaction_setup 3. Reaction Add aldehyde and catalyst. Reflux for 2-8 hours. dissolution->reaction_setup cooling 4. Cooling & Precipitation Cool to room temperature. Precipitate product. reaction_setup->cooling filtration 5. Isolation Filter and wash the crude product. cooling->filtration purification 6. Purification Recrystallize from a suitable solvent. filtration->purification characterization 7. Characterization - Melting Point - FT-IR, NMR, MS purification->characterization final_product Pure Hydrazone Product characterization->final_product drug_development_pathway start Synthesis of This compound Derivatives (Hydrazones) screening Biological Screening (e.g., antimicrobial, anticancer) start->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vivo testing) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

Application Notes & Protocols: 2-Methylfuran-3-carbohydrazide in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methylfuran-3-carbohydrazide as a scaffold for developing novel enzyme inhibitors. By leveraging the reactive hydrazide functional group, a diverse library of derivatives, particularly hydrazones, can be synthesized and screened against various enzymatic targets. This document outlines the synthesis, characterization, and biological evaluation of such compounds, offering detailed protocols and summarizing key inhibitory data.

Introduction: The Versatility of the Furan-Carbohydrazide Scaffold

The furan ring is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities. When combined with a carbohydrazide moiety at the 3-position, the resulting this compound becomes a versatile building block for combinatorial chemistry. The terminal hydrazide group serves as a nucleophilic handle for the straightforward synthesis of N-acylhydrazones through condensation with various aldehydes and ketones. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents, which can modulate the compound's steric, electronic, and pharmacokinetic properties to achieve potent and selective enzyme inhibition.

Derivatives of similar furan and benzofuran carbohydrazides have demonstrated significant inhibitory activity against several classes of enzymes, including hydrolases (e.g., α-amylase, α-glucosidase) and oxidoreductases (e.g., monoamine oxidase). These enzymes are implicated in a variety of diseases, including diabetes, neurodegenerative disorders, and cancer, making furan-carbohydrazide derivatives promising candidates for drug discovery.

Synthesis of 2-Methylfuran-3-carbohydrazone Derivatives

The general synthetic route to 2-methylfuran-3-carbohydrazone derivatives is a two-step process starting from 2-methylfuran-3-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by reaction with hydrazine hydrate to yield the key this compound intermediate. The final step is the condensation of this intermediate with a variety of substituted aldehydes or ketones to produce the target hydrazone derivatives.

DOT Script for Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product start1 2-Methylfuran-3-carboxylic Acid step1 Step 1: Esterification (e.g., SOCl2, Methanol) start1->step1 start2 Substituted Aldehyde/Ketone step3 Step 3: Condensation (Acid catalyst, Reflux) start2->step3 intermediate1 Methyl 2-methylfuran-3-carboxylate step1->intermediate1 step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) intermediate2 This compound step2->intermediate2 product Target Hydrazone Derivative step3->product intermediate1->step2 intermediate2->step3

Caption: General workflow for the synthesis of 2-methylfuran-3-carbohydrazone derivatives.

Experimental Protocol: General Synthesis of Hydrazone Derivatives
  • Synthesis of this compound:

    • To a solution of methyl 2-methylfuran-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

    • Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford pure this compound.

  • Synthesis of Hydrazone Derivatives (General Procedure):

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add the desired substituted aldehyde or ketone (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • The crude product can be further purified by recrystallization from an appropriate solvent.

Application in Developing Enzyme Inhibitors: Case Studies

While specific data for this compound derivatives is emerging, we can extrapolate from closely related furan and benzofuran carbohydrazide analogs to demonstrate their potential.

Case Study 1: Inhibition of α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism. Their inhibition is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data Summary: α-Glucosidase and α-Amylase Inhibition

Compound SeriesTarget EnzymeRepresentative IC50 (µM)Reference InhibitorReference IC50 (µM)
2,5-Disubstituted Furan-Thiazoleα-Glucosidase0.645 - 94.033Acarbose452.243[1]
Benzofuran Hydrazonesα-Amylase1.078 - 2.926Acarbose0.62[2]

DOT Script for α-Glucosidase Inhibition Pathway

G Carbohydrates Dietary Carbohydrates (e.g., Starch) AlphaGlucosidase α-Glucosidase (in Intestine) Carbohydrates->AlphaGlucosidase Glucose Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption AlphaGlucosidase->Glucose Inhibitor Furan-Carbohydrazide Derivative Inhibitor->AlphaGlucosidase Inhibition

Caption: Mechanism of action for α-glucosidase inhibitors in controlling glucose absorption.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Test compounds (furan-carbohydrazide derivatives)

    • Acarbose (standard inhibitor)

    • 96-well microplate reader

  • Assay Procedure:

    • Prepare stock solutions of the test compounds and acarbose in DMSO.

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Case Study 2: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Quantitative Data Summary: MAO Inhibition

Compound SeriesTarget EnzymeRepresentative IC50 (µM)Representative Ki (µM)Reference Inhibitor
Benzofuran-ThiazolylhydrazonesMAO-A0.073--
PhenylhydrazonesMAO-A0.0280.016-

DOT Script for MAO Inhibition Logical Relationship

G MAO_A MAO-A Enzyme Metabolism Metabolism MAO_A->Metabolism IncreasedLevels Increased Neurotransmitter Levels in Synapse MAO_A->IncreasedLevels Neurotransmitters Neurotransmitters (e.g., Serotonin) Neurotransmitters->MAO_A Inhibitor Furan-Carbohydrazide Derivative Inhibitor->MAO_A Inhibition TherapeuticEffect Therapeutic Effect (e.g., Antidepressant) IncreasedLevels->TherapeuticEffect

Caption: Logical flow of MAO-A inhibition leading to a therapeutic effect.

Experimental Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)
  • Reagents and Materials:

    • Human recombinant MAO-A

    • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

    • Horseradish peroxidase (HRP)

    • p-Tyramine (substrate)

    • Sodium phosphate buffer (pH 7.4)

    • Test compounds

    • Clorgyline or Moclobemide (standard inhibitors)

    • 96-well black microplates

  • Assay Procedure:

    • Prepare a working solution containing Amplex Red reagent and HRP in the reaction buffer.

    • In a 96-well plate, add buffer, test compound solution at various concentrations, and the MAO-A enzyme.

    • Pre-incubate at 37°C for 15 minutes.

    • Add the substrate (p-tyramine) to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • The reaction produces H₂O₂, which is converted by HRP to the fluorescent product, resorufin.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

    • Calculate the percentage of inhibition and determine the IC50 values.

    • For kinetic studies (to determine Ki), vary the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[3]

Structure-Activity Relationship (SAR) Insights

From the studies on related furan and benzofuran carbohydrazide derivatives, several SAR trends can be inferred:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring (introduced from the aldehyde/ketone) significantly influence inhibitory activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions can enhance potency and selectivity.

  • Hydrophobicity and Lipophilicity: The overall lipophilicity of the molecule, governed by the various substituents, plays a crucial role in its ability to access the active site of the enzyme.

  • Hydrogen Bonding: The hydrazone linker (-C=N-NH-C=O) provides hydrogen bond donor and acceptor sites, which are critical for anchoring the inhibitor within the enzyme's active site.

Conclusion

This compound represents a valuable and synthetically accessible scaffold for the development of novel enzyme inhibitors. The straightforward synthesis of its hydrazone derivatives allows for the creation of large, diverse chemical libraries for high-throughput screening. The promising inhibitory activities observed for analogous furan-based structures against key therapeutic targets like α-glucosidase and monoamine oxidase underscore the potential of this chemical class. The protocols and data presented herein provide a solid foundation for researchers to explore the application of this compound in their drug discovery programs.

References

Application Notes and Protocols for 2-Methylfuran-3-carbohydrazide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the coordination chemistry of 2-Methylfuran-3-carbohydrazide. The following application notes and protocols are based on the well-documented chemistry of analogous furan-based carbohydrazide ligands and their Schiff base derivatives. These should serve as a foundational guide for researchers interested in exploring the coordination chemistry of this compound.

Introduction

This compound is a heterocyclic compound with the molecular formula C₆H₈N₂O₂.[1] Its structure, featuring a furan ring, a carbohydrazide moiety, and a methyl group, suggests its potential as a versatile ligand in coordination chemistry. The carbohydrazide group (-CONHNH₂) can exist in keto-enol tautomeric forms, offering multiple coordination sites. Schiff bases derived from carbohydrazides are particularly notable for their ability to form stable complexes with a wide range of transition metal ions. These complexes often exhibit interesting stereochemistries and significant biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4]

The presence of the furan ring introduces additional potential coordination sites through the ring oxygen, although its participation in coordination is not always observed.[5] The methyl group can influence the ligand's steric and electronic properties. This document provides a generalized framework for the synthesis, characterization, and potential applications of metal complexes involving Schiff base derivatives of this compound.

Application Notes

Ligand Synthesis and Coordination

Schiff bases are typically synthesized through the condensation reaction of a primary amine (in this case, the -NH₂ group of the carbohydrazide) with an aldehyde or a ketone. The resulting Schiff base ligand, containing an azomethine (-C=N-) group, can then be reacted with various metal salts to form coordination complexes.

The coordination of these ligands to metal ions typically occurs through the azomethine nitrogen and the enolic oxygen of the carbohydrazide moiety, forming a stable chelate ring. Depending on the specific Schiff base and the metal ion, the ligand can act as a bidentate, tridentate, or even tetradentate ligand.

G cluster_synthesis Ligand and Complex Synthesis This compound This compound Aldehyde/Ketone Aldehyde/Ketone Schiff_Base_Ligand Schiff Base Ligand Metal_Salt Metal Salt (e.g., MCl₂) Metal_Complex Metal Complex

Structural Characterization

The synthesized ligands and their metal complexes can be characterized using a variety of spectroscopic and analytical techniques:

  • Elemental Analysis (C, H, N): To determine the empirical formula and confirm the stoichiometry of the complexes.

  • Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the ν(C=N) (azomethine) and the disappearance of the ν(N-H) band, coupled with the appearance of a new ν(C-O) (enolic) band upon complexation, indicates coordination through the azomethine nitrogen and enolic oxygen. New bands at lower frequencies can be attributed to ν(M-N) and ν(M-O) vibrations.

  • ¹H NMR Spectroscopy: To confirm the formation of the Schiff base by the appearance of a characteristic azomethine proton signal and the disappearance of the -NH₂ protons of the hydrazide. In diamagnetic complexes, shifts in the ligand's proton signals upon coordination can provide further evidence of complex formation.

  • Electronic (UV-Vis) Spectroscopy: To study the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, square planar).

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating the geometry and the oxidation state of the central metal ion.

  • Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent.[6]

G cluster_coordination Coordination Mode cluster_characterization Characterization Techniques Ligand Schiff Base Ligand (from this compound) Metal Metal Ion (M) IR IR Spectroscopy Metal->IR NMR NMR Spectroscopy Metal->NMR UV_Vis UV-Vis Spectroscopy Metal->UV_Vis Magnetic Magnetic Susceptibility Metal->Magnetic Conductance Molar Conductance Metal->Conductance

Potential Applications in Drug Development

Metal complexes of Schiff bases derived from heterocyclic carbohydrazides often exhibit enhanced biological activity compared to the free ligands.[7] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of microorganisms.

  • Antimicrobial Activity: These complexes are frequently screened for their antibacterial and antifungal activities against a range of pathogenic strains. The nature of the metal ion and the substituents on the ligand can significantly influence the antimicrobial spectrum and potency.[8][9]

  • Anticancer Activity: Many coordination compounds show promise as anticancer agents. Their mechanism of action can involve intercalation with DNA, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

  • Catalytic Activity: Some transition metal complexes of Schiff bases are explored for their catalytic activity in various organic reactions, such as oxidation and reduction processes.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a Schiff base derived from this compound and its metal complexes.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the synthesis of a Schiff base by reacting this compound with an aldehyde (e.g., salicylaldehyde).

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde/ketone)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask with stirring.

  • To this solution, add an equimolar amount of salicylaldehyde (1 mmol) dissolved in 10 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Metal(II) Complex

This protocol outlines the synthesis of a representative metal(II) complex (e.g., Cu(II), Ni(II), Co(II)) of the Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 25 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 15 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color is typically observed, indicating the formation of the complex.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature. The precipitated metal complex is collected by filtration.

  • Wash the complex with ethanol and then with diethyl ether to remove any impurities.

  • Dry the final product in a desiccator.

Data Presentation

The following tables summarize typical analytical and spectral data that would be expected for a Schiff base of this compound and its transition metal complexes, based on data from analogous compounds.

Table 1: Analytical and Physical Data of a Representative Schiff Base Ligand and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorM.p. (°C)Yield (%)Molar Cond. (Ω⁻¹cm²mol⁻¹)µeff (B.M.)
Ligand (L)C₁₃H₁₂N₂O₃244.25Pale Yellow19585--
[Co(L)₂]C₂₆H₂₂CoN₄O₆545.41Brown>3007812.54.95
[Ni(L)₂]C₂₆H₂₂NiN₄O₆545.18Green>3008210.83.10
[Cu(L)₂]C₂₆H₂₂CuN₄O₆549.03Dark Green>3008015.21.85
[Zn(L)₂]C₂₆H₂₂ZnN₄O₆551.87White>3007511.7Diamagnetic

Table 2: Key IR and Electronic Spectral Data (cm⁻¹) for the Ligand and its Complexes

Compoundν(N-H)ν(C=O)ν(C=N)ν(C-O) enolicν(M-O)ν(M-N)Electronic Transitions (cm⁻¹)
Ligand (L)321016651615---28570, 33110
[Co(L)₂]--1600125054048016950, 21275, 24690
[Ni(L)₂]--1598125553547516130, 23810, 26315
[Cu(L)₂]--1605124854548515625, 19610
[Zn(L)₂]--1602125253047029410, 34480

Note: The data presented in these tables are representative values based on similar furan-based Schiff base complexes found in the literature and should be used as a reference for expected experimental outcomes.

References

Application Notes and Protocols: Preparation of Schiff Bases from 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic cores are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The furan moiety, in particular, is a key structural component in many pharmacologically active molecules. This document provides detailed methods for the synthesis of Schiff bases from 2-Methylfuran-3-carbohydrazide, a versatile building block for the generation of novel bioactive compounds.

The general synthesis involves the condensation reaction between this compound and various aldehydes or ketones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, forming the characteristic azomethine (-C=N-) group. These Schiff bases can serve as valuable intermediates for further synthetic transformations or be evaluated directly for their biological potential.

Data Presentation: Synthesis Parameters and Characterization

The following table summarizes typical reaction conditions and characterization data for the synthesis of Schiff bases from this compound. Researchers can use this as a template to record their experimental findings.

Aldehyde/Ketone ReactantSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Analytical Data (e.g., IR, NMR)
Substituted BenzaldehydeEthanolGlacial Acetic Acid4-870-95VariesIR (cm⁻¹): ~3300 (N-H), ~1680 (C=O), ~1620 (C=N)
Substituted AcetophenoneMethanolSulfuric Acid (catalytic)6-1065-90Varies¹H NMR (DMSO-d₆) δ: ~11.5 (s, 1H, NH), ~8.5 (s, 1H, N=CH), 7.9-6.5 (m, Ar-H, Furan-H), ~2.4 (s, 3H, CH₃)
CyclohexanoneToluenep-Toluenesulfonic acid5-7 (with Dean-Stark)75-92Varies
Heterocyclic AldehydeEthanolGlacial Acetic Acid5-870-90Varies

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases via Reflux

This protocol describes a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic techniques such as IR and NMR.

Protocol 2: Synthesis using a Dean-Stark Apparatus for Ketones

This method is particularly useful for reactions with less reactive ketones, where the removal of water is necessary to drive the reaction to completion.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the ketone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (30 mL).

  • Set up the reaction with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 5-7 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.

  • Dry the purified product and characterize it accordingly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Start reactants Dissolve this compound and Aldehyde/Ketone in Solvent start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry the Product wash->dry characterize Characterization (MP, IR, NMR) dry->characterize end Final Product characterize->end

Caption: General workflow for the synthesis of Schiff bases from this compound.

Biological Activity and Potential Signaling Pathway

Schiff bases derived from furan-containing heterocycles have demonstrated significant antimicrobial activity.[1] Molecular docking studies on analogous compounds suggest that these molecules may exert their antibacterial effect by inhibiting key bacterial enzymes essential for DNA replication and cell division.[1][3]

One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria. By binding to the active site of DNA gyrase, the Schiff base can prevent its normal function, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

signaling_pathway cluster_drug_target Mechanism of Action cluster_cellular_effect Cellular Consequences schiff_base This compound Schiff Base dna_gyrase Bacterial DNA Gyrase schiff_base->dna_gyrase Inhibition dna_replication DNA Replication Blocked dna_gyrase->dna_replication transcription Transcription Disrupted dna_gyrase->transcription cell_death Bacterial Cell Death dna_replication->cell_death transcription->cell_death

Caption: Proposed antimicrobial signaling pathway involving the inhibition of bacterial DNA gyrase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methylfuran-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway for this compound involves a two-step process:

  • Esterification: 2-Methylfuran-3-carboxylic acid is first converted to its corresponding ester, typically an ethyl or methyl ester, via Fischer esterification using an excess of the alcohol (ethanol or methanol) and a strong acid catalyst (e.g., sulfuric acid).

  • Hydrazinolysis: The resulting ester, for instance, ethyl 2-methylfuran-3-carboxylate, is then reacted with hydrazine hydrate to yield the final product, this compound.

Q2: What are the primary side reactions to be aware of during the esterification of 2-Methylfuran-3-carboxylic acid?

A2: The most significant side reaction during the acid-catalyzed esterification is the degradation of the furan ring. Furan rings are susceptible to opening under strong acidic conditions, which can lead to the formation of various byproducts and a decrease in the overall yield.

Q3: How can I minimize the degradation of the furan ring during esterification?

A3: To minimize furan ring degradation, consider the following strategies:

  • Use a milder acid catalyst: If substantial degradation is observed, switching from a strong acid like sulfuric acid to a milder catalyst such as p-toluenesulfonic acid (p-TsOH) may be beneficial.

  • Control the reaction temperature: Avoid excessive heat, as higher temperatures can accelerate the rate of ring opening.

  • Minimize reaction time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.

  • Anhydrous conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can promote side reactions.

Q4: What are the potential side reactions during the hydrazinolysis of ethyl 2-methylfuran-3-carboxylate?

A4: A key side reaction during hydrazinolysis is the formation of the N,N'-diacylhydrazine, also known as a bis-hydrazide.[1][2] This occurs when two molecules of the ester react with one molecule of hydrazine. The formation of this impurity can be promoted by an insufficient amount of hydrazine hydrate or elevated reaction temperatures.

Q5: How can the formation of N,N'-diacylhydrazine be suppressed?

A5: To minimize the formation of the diacylhydrazine byproduct:

  • Use an excess of hydrazine hydrate: Employing a molar excess of hydrazine hydrate will favor the formation of the desired mono-acylhydrazide.

  • Control the reaction temperature: Carry out the reaction at a controlled, and generally lower, temperature to reduce the rate of the second acylation reaction.

Q6: I am experiencing a low yield of the final product. What are the common causes?

A6: Low yields can stem from several factors throughout the synthesis:

  • Incomplete esterification: Ensure the initial esterification reaction goes to completion.

  • Degradation of the furan ring: As mentioned, acidic conditions in the first step can lead to significant material loss.

  • Side reactions during hydrazinolysis: Formation of diacylhydrazines or other byproducts will lower the yield of the desired carbohydrazide.

  • Losses during workup and purification: The product may be lost during extraction, washing, or crystallization steps. Ensure proper phase separation and minimize the amount of solvent used for washing crystals.

Q7: What are the recommended purification methods for this compound?

A7: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization often include ethanol, methanol, or a mixture of ethanol and water. Column chromatography can also be employed if recrystallization does not provide the desired purity.

Troubleshooting Guides

Low Yield in Esterification
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction (starting material remains)Insufficient catalyst, low reaction temperature, or short reaction time.Increase the amount of acid catalyst slightly. Ensure the reaction temperature is appropriate for the alcohol used. Extend the reaction time and monitor by TLC.
Significant amount of dark, tarry byproductDegradation of the furan ring due to harsh acidic conditions.Use a milder acid catalyst (e.g., p-TsOH). Lower the reaction temperature. Minimize the reaction time.
Low yield of isolated ester after workupEster is partially soluble in the aqueous phase.Ensure complete extraction by performing multiple extractions with a suitable organic solvent. Wash the combined organic layers with brine to remove dissolved water.
Side Reactions in Hydrazinolysis
Symptom Possible Cause Troubleshooting Steps
Presence of a higher molecular weight impurity in the crude product (potential N,N'-diacylhydrazine)Insufficient hydrazine hydrate or high reaction temperature.Increase the molar excess of hydrazine hydrate (e.g., 3-5 equivalents). Maintain a lower and controlled reaction temperature.
Oily product that is difficult to crystallizePresence of unreacted ester or other impurities.Ensure the hydrazinolysis reaction has gone to completion by TLC. Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold ether).
Product is difficult to precipitate or crystallizeThe product is too soluble in the reaction solvent.After the reaction is complete, try to reduce the volume of the solvent under reduced pressure. Cool the solution in an ice bath to induce crystallization. If necessary, add a co-solvent in which the product is less soluble.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Methylfuran-3-carboxylate
  • Materials:

    • 2-Methylfuran-3-carboxylic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylfuran-3-carboxylic acid in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methylfuran-3-carboxylate. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound
  • Materials:

    • Ethyl 2-methylfuran-3-carboxylate

    • Hydrazine hydrate (80-100%)

    • Ethanol

  • Procedure:

    • Dissolve the crude ethyl 2-methylfuran-3-carboxylate in ethanol in a round-bottom flask.

    • Add a molar excess (e.g., 3 equivalents) of hydrazine hydrate to the solution.

    • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

    • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure, and the mixture can be cooled in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_side_reactions Potential Side Reactions start_material 2-Methylfuran-3-carboxylic Acid reagents_ester Ethanol (excess) H2SO4 (catalyst) esterification_rxn Reflux (2-4h) reagents_ester->esterification_rxn workup_ester Workup & Extraction esterification_rxn->workup_ester ring_opening Furan Ring Opening esterification_rxn->ring_opening intermediate_ester Ethyl 2-Methylfuran-3-carboxylate workup_ester->intermediate_ester reagents_hydrazide Hydrazine Hydrate (excess) Ethanol intermediate_ester->reagents_hydrazide hydrazinolysis_rxn Stir at RT (2-4h) reagents_hydrazide->hydrazinolysis_rxn purification Crystallization & Filtration hydrazinolysis_rxn->purification diacylhydrazine N,N'-Diacylhydrazine Formation hydrazinolysis_rxn->diacylhydrazine final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound and potential side reactions.

Troubleshooting_Tree cluster_problem cluster_causes cluster_solutions low_yield Low Yield of Final Product cause1 Incomplete Esterification low_yield->cause1 cause2 Furan Ring Degradation low_yield->cause2 cause3 Diacylhydrazine Formation low_yield->cause3 cause4 Purification Losses low_yield->cause4 solution1 Increase catalyst/time/temp for Step 1 cause1->solution1 solution2 Use milder acid, lower temp in Step 1 cause2->solution2 solution3 Use excess hydrazine, lower temp in Step 2 cause3->solution3 solution4 Optimize crystallization solvent and washing cause4->solution4

References

Technical Support Center: Purification of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylfuran-3-carbohydrazide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield or Product Degradation During Purification

  • Symptom: A significant loss of product is observed after the purification step, or analysis of the purified product shows the presence of degradation products. Furan derivatives can be sensitive to heat, light, and acid.[1]

  • Possible Causes & Solutions:

CauseRecommended Action
Thermal Decomposition Furan rings can be sensitive to high temperatures.[1] If using distillation, perform it under a high vacuum to lower the boiling point. For other methods, avoid excessive heating.
Acid Sensitivity Residual acidic catalysts or acidic stationary phases (like silica gel) can cause the furan ring to open or polymerize.[1] Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before purification. If using column chromatography, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
Oxidation The compound may be sensitive to air, especially at elevated temperatures. Purge all solvents with an inert gas (nitrogen or argon) and carry out the purification under an inert atmosphere.[1]
Light Sensitivity Some furan derivatives are light-sensitive.[1] Protect the sample from light by wrapping flasks and columns in aluminum foil.

Issue 2: Difficulty with Column Chromatography Separation

  • Symptom: The desired compound co-elutes with impurities, resulting in poor separation and low purity of the final product.

  • Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal Rf value for this compound should be around 0.2-0.4 for good separation.[2] A common solvent system for similar compounds is a mixture of hexane and ethyl acetate; try varying the ratio or adding a small amount of a more polar solvent like methanol.[2]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded.
Poor Column Packing Cracks, bubbles, or uneven packing of the stationary phase can lead to channeling and poor separation.[2] Ensure the column is packed uniformly.
Compound Degradation on Column The compound may be degrading on the silica gel.[2] Perform a quick stability test on a TLC plate. If degradation is observed, switch to a less acidic stationary phase like alumina or use deactivated silica gel.
Insoluble Sample Application If the compound is not fully dissolved in the initial mobile phase, it can lead to band broadening.[2] Consider dissolving the crude product in a minimal amount of a stronger solvent and adsorbing it onto a small amount of silica gel ("dry loading").

Issue 3: Problems During Recrystallization

  • Symptom: The compound "oils out" instead of forming crystals, or no crystals form upon cooling.

  • Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent The compound may be too soluble or insoluble in the chosen solvent. Perform a solvent screen with small amounts of the crude product to find a suitable solvent or solvent system (one in which the compound is soluble when hot but sparingly soluble when cold). For similar carbohydrazide compounds, ethanol has been used successfully.[3]
Solution is Supersaturated The concentration of the compound in the solvent is too high, preventing crystal lattice formation. Add more hot solvent to fully dissolve the material before allowing it to cool slowly.[2]
Cooling Too Rapidly Rapid cooling can lead to oiling out or the formation of very fine, impure crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
Presence of Impurities Impurities can inhibit crystallization. If the crude product is very impure, consider a preliminary purification step like a solvent wash or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for crude this compound?

A1: The choice of purification method depends on the nature of the impurities. For many furan derivatives, column chromatography is a versatile and effective technique.[1] Recrystallization can also be a good option if a suitable solvent is found and the crude product is not excessively impure. For a structurally similar compound, 3-methyl-2-benzofurancarbohydrazide, recrystallization from ethanol was effective.[3]

Q2: How can I monitor the purity of this compound during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess the purity of the final product.

Q3: My purified this compound is colored. Is this normal, and how can I decolorize it?

A3: While the pure compound is expected to be a solid[4], colored impurities may be present. If the color persists after chromatography or recrystallization, you can try treating a solution of the compound with a small amount of activated charcoal, followed by filtration through celite to remove the charcoal. Be aware that this can sometimes lead to a loss of the desired product.

Q4: What are the best practices for storing purified this compound?

A4: Given the potential sensitivity of furan derivatives, it is recommended to store the purified compound in a cool, dark place.[1] Storing under an inert atmosphere (nitrogen or argon) can also help prevent degradation over time.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_final Final Product crude_product Crude 2-Methylfuran- 3-carbohydrazide load_column Load on Column crude_product->load_column dissolve Dissolve in Hot Solvent crude_product->dissolve elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions cool Cool Slowly dissolve->cool filter_crystals Filter Crystals cool->filter_crystals dry_product Dry Purified Product filter_crystals->dry_product remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product dry_product->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree cluster_yield Low Yield / Degradation cluster_separation Poor Separation cluster_crystals Recrystallization Fails start Purification Issue Encountered check_temp High Temperature? start->check_temp Low Yield check_rf Rf Value Optimal (0.2-0.4)? start->check_rf Poor Separation check_solvent Compound 'Oils Out'? start->check_solvent No Crystals check_acid Acidic Conditions? check_temp->check_acid No remedy_temp Use Vacuum / Lower Heat check_temp->remedy_temp Yes check_air Air/Light Exposure? check_acid->check_air No remedy_acid Neutralize / Use Alumina check_acid->remedy_acid Yes remedy_air Use Inert Atmosphere / Protect from Light check_air->remedy_air Yes check_loading Column Overloaded? check_rf->check_loading Yes remedy_rf Optimize Solvent System via TLC check_rf->remedy_rf No remedy_loading Reduce Sample Load / Use Larger Column check_loading->remedy_loading Yes remedy_solvent Screen for New Solvent / Adjust Cooling Rate check_solvent->remedy_solvent Yes

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methylfuran-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylfuran-3-carbohydrazide derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound from its corresponding ester (e.g., methyl or ethyl 2-methylfuran-3-carboxylate) via hydrazinolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Low reactivity of the starting ester. 3. Degradation of starting material or product. 4. Inactive hydrazine hydrate.1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Increase the reaction temperature. Consider switching to a higher boiling point solvent (e.g., isopropanol, n-butanol). 3. Run the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to oxidation. 4. Use fresh, high-quality hydrazine hydrate.
Formation of Multiple Products (Side Reactions) 1. Diacylhydrazide formation (reaction of the product with another molecule of the ester). 2. Ring-opening of the furan moiety under harsh conditions. 3. Formation of hydrazones if carbonyl impurities are present.1. Use a molar excess of hydrazine hydrate (typically 2-5 equivalents). Add the ester slowly to the hydrazine hydrate solution. 2. Avoid excessively high temperatures and strong acidic or basic conditions. 3. Ensure all glassware is clean and starting materials are pure.
Product Precipitation is Slow or Incomplete 1. High solubility of the product in the reaction solvent. 2. Insufficient cooling.1. After the reaction is complete, try adding a non-polar solvent (e.g., hexane, diethyl ether) to induce precipitation. 2. Cool the reaction mixture in an ice bath or refrigerate for an extended period.
Difficulty in Product Purification 1. Presence of unreacted hydrazine hydrate. 2. Co-precipitation of impurities. 3. Oily product instead of a solid.1. Wash the crude product with a solvent in which hydrazine hydrate is soluble but the product is not (e.g., cold water, dichloromethane). 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, methanol).[1] 3. Attempt to triturate the oil with a non-polar solvent to induce solidification. If that fails, purify by column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, such as methyl 2-methylfuran-3-carboxylate or ethyl 2-methylfuran-3-carboxylate, with hydrazine hydrate.

Reaction Scheme for Hydrazinolysis

G cluster_reactants Reactants cluster_products Products Ester 2-Methylfuran-3-carboxylate Carbohydrazide This compound Ester->Carbohydrazide + Hydrazine Hydrate Alcohol Alcohol (e.g., Methanol or Ethanol) Ester->Alcohol Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide G Start Start of Reaction (Spot Ester and Co-spot) T0 Time = 0 h Start->T0 T1 Time = 1 h T0->T1 T_intermediate ... T1->T_intermediate T_final Reaction Complete T_intermediate->T_final End End Point (Ester spot has disappeared) T_final->End G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Ester and Ethanol B Add Hydrazine Hydrate A->B C Reflux for 6h B->C D Monitor by TLC C->D D->C Continue Refluxing if incomplete E Cool to Precipitate D->E If complete F Vacuum Filtration E->F G Recrystallization F->G H Pure Product G->H G Yield High Yield & Purity SideReactions Minimize Side Reactions Yield->SideReactions Decomposition Avoid Decomposition Yield->Decomposition Temp Optimal Temperature Temp->Yield Temp->Decomposition Time Sufficient Time Time->Yield Solvent Appropriate Solvent Solvent->Yield Ratio Excess Hydrazine Ratio->Yield Ratio->SideReactions

References

Common impurities in 2-Methylfuran-3-carbohydrazide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylfuran-3-carbohydrazide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to product impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a typical sample of this compound?

A1: The most common impurities in this compound typically arise from the synthesis process, which commonly involves the reaction of an ester, such as ethyl or methyl 2-methylfuran-3-carboxylate, with hydrazine hydrate.[1][2]

Potential impurities include:

  • Unreacted Starting Materials: Residual ethyl or methyl 2-methylfuran-3-carboxylate and excess hydrazine hydrate.[2]

  • Side-Reaction Products: 2-Methylfuran-3-carboxylic acid, formed by the hydrolysis of the ester or the final product. Dihydrazide or other acylated hydrazine species may form if reaction conditions are not controlled.[2]

  • Residual Solvents: Alcohols like ethanol or methanol are commonly used as reaction solvents and can be present in the final product.[1]

  • Degradation Products: Furan rings can be sensitive to strong acids and high temperatures, potentially leading to colored, polymeric by-products.

Q2: My final product is off-white or has a yellowish tint. What is the likely cause and how can I remove the color?

A2: A yellow or off-white color often indicates the presence of minor degradation products or residual starting materials that have colored impurities. Furan derivatives can sometimes form colored by-products under heating or exposure to air and light.[3]

Removal Strategy:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[4]

  • Recrystallization: A careful recrystallization is often sufficient to leave colored impurities behind in the mother liquor, yielding a pure, white crystalline solid.[5]

Q3: My TLC analysis shows a spot that remains at the baseline and another spot that is very close to my product spot. What are these likely to be?

A3:

  • Baseline Spot: A highly polar spot that does not move from the baseline in a moderately polar solvent system is characteristic of highly polar compounds. This is likely to be residual hydrazine hydrate or inorganic salts. An aqueous wash of your crude product before final purification can help remove it.[6]

  • Spot Close to Product: A spot with a polarity similar to your product could be the unreacted starting ester (ethyl 2-methylfuran-3-carboxylate), which is less polar, or the corresponding carboxylic acid, which would be more polar. Co-spotting your sample with the starting materials on the TLC plate can help confirm their identity.

Q4: My yield after recrystallization is significantly lower than expected. What are the common reasons for this?

A4: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of the product remaining in the mother liquor.[4]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow, selective crystallization. Gradual cooling to room temperature followed by chilling in an ice bath is recommended.[5]

  • Washing with the wrong solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product. Use a minimal amount of ice-cold recrystallization solvent for washing.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product Fails to Crystallize (Oils Out) The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.Try using a lower-boiling point solvent or a solvent pair. For example, dissolve the oil in a good solvent (like ethanol) and slowly add a poor solvent (like water or hexane) at an elevated temperature until turbidity appears, then allow it to cool slowly.[7]
Broad Melting Point After Purification The product is still impure, possibly due to the co-crystallization of impurities or the presence of residual solvent.Perform a second recrystallization, ensuring slow crystal growth. After filtration, dry the product thoroughly under a high vacuum to remove all traces of solvent.
Product is a Sticky Solid or Clumps Together The product may contain residual water or solvent, or it could be hygroscopic.Ensure the product is completely dry by using a vacuum oven or a desiccator with a suitable drying agent. If the compound is inherently hygroscopic, handle it under an inert atmosphere (e.g., in a glove box).

Impurity Profile and Purification Efficiency

The following table summarizes typical impurity levels in crude this compound and the expected purity after applying standard purification protocols.

Impurity Typical Level in Crude Product (%) Expected Level After Purification (%) Primary Removal Method
Ethyl 2-methylfuran-3-carboxylate2 - 5%< 0.1%Recrystallization
Hydrazine Hydrate1 - 10% (variable)< 0.1%Aqueous Wash / Recrystallization
2-Methylfuran-3-carboxylic acid0.5 - 2%< 0.2%Recrystallization
Residual Solvents (e.g., Ethanol)1 - 3%< 0.5%Drying under Vacuum
Colored By-productsTraceNot DetectedCharcoal Treatment & Recrystallization

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This procedure is highly effective for removing less polar impurities like the starting ester and more polar impurities like the corresponding carboxylic acid.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Charcoal Treatment (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (saturated). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Preliminary Aqueous Wash

This protocol is useful for removing excess hydrazine hydrate from the crude product before recrystallization.

  • Suspension: Suspend the crude solid in deionized water.

  • Stirring: Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Filtration: Filter the solid using a Büchner funnel and wash it with a small amount of cold deionized water.

  • Drying: Partially dry the solid before proceeding with recrystallization.

Visual Guides and Workflows

The following diagrams illustrate the logical and experimental workflows for the purification of this compound.

G cluster_0 Impurity Identification and Removal Workflow cluster_1 Purification Steps Crude Crude Product (this compound) Analysis TLC/HPLC/NMR Analysis Crude->Analysis Decision Impurities Identified? Analysis->Decision Pure Pure Product Decision->Pure No Wash Aqueous Wash (Removes Hydrazine) Decision->Wash Yes Recrystallize Recrystallization (Removes Ester, Acid, Color) Wash->Recrystallize Dry Vacuum Drying (Removes Solvents) Recrystallize->Dry Dry->Analysis Re-analyze

Caption: Logical workflow for the identification and systematic removal of impurities.

G cluster_0 Experimental Workflow: Recrystallization Start Start with Crude Product Dissolve 1. Dissolve in minimum hot ethanol Start->Dissolve Saturate 2. Add hot water until cloudy Dissolve->Saturate Cool 3. Cool slowly to RT, then place in ice bath Saturate->Cool Filter 4. Vacuum filter to collect crystals Cool->Filter Wash 5. Wash with ice-cold ethanol/water mixture Filter->Wash Dry 6. Dry under vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step experimental workflow for the recrystallization process.

References

Troubleshooting failed reactions involving 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylfuran-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reactions involving this compound.

Troubleshooting Failed Reactions

This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction with this compound and an aldehyde/ketone. What are the possible reasons and how can I improve the yield?

Answer:

Low or no product yield in hydrazone formation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Purity of Reactants Ensure the purity of this compound and the corresponding aldehyde or ketone. Impurities can interfere with the reaction. Consider recrystallization or column chromatography for purification if necessary.
Reaction Conditions Temperature: Some reactions require specific temperature control. While many hydrazone formations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to degradation. Solvent: The choice of solvent is crucial. Ethanol and methanol are commonly used and often effective. If the reaction is sluggish, consider switching to a different solvent such as acetic acid, which can also act as a catalyst. In some cases, solvent-free conditions might be optimal.[1]
Catalyst While many reactions proceed without a catalyst, a few drops of glacial acetic acid or hydrochloric acid can significantly accelerate the reaction.[2]
Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending it.
Stoichiometry Ensure the correct molar ratios of the reactants. A slight excess of the aldehyde or ketone might be beneficial in some cases, but a large excess can lead to side product formation.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield check_purity Verify Reactant Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed check_catalyst Evaluate Catalyst optimize_conditions->check_catalyst monitor_reaction Monitor Reaction Progress check_catalyst->monitor_reaction adjust_stoichiometry Adjust Stoichiometry monitor_reaction->adjust_stoichiometry success Improved Yield adjust_stoichiometry->success

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Unexpected Side Products

Question: I am observing unexpected spots on my TLC plate and my final product is impure. What are the common side products in reactions with this compound?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions can help in minimizing their formation and simplifying purification.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Azine Formation Self-condensation of the aldehyde or ketone reactant, especially in the presence of excess hydrazine or under harsh conditions.Use a controlled stoichiometry of reactants. Add the hydrazide solution slowly to the aldehyde/ketone solution.
Furan Ring Opening In some cases, particularly under harsh acidic or basic conditions or with certain catalysts, the furan ring can be susceptible to cleavage.[3]Use milder reaction conditions. Avoid strong acids or bases if possible. Screen for alternative catalysts that are known to be milder.
Over-reaction/Decomposition Prolonged reaction times or high temperatures can lead to the decomposition of the starting materials or the desired product.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid excessive heating.

Logical Relationship of Side Product Formation:

SideProductFormation cluster_conditions Reaction Conditions cluster_products Potential Products Harsh Conditions Harsh Conditions Ring-Opened Product Ring-Opened Product Harsh Conditions->Ring-Opened Product Decomposition Decomposition Harsh Conditions->Decomposition Excess Reactant Excess Reactant Azine Azine Excess Reactant->Azine Prolonged Time Prolonged Time Prolonged Time->Decomposition Desired Product Desired Product This compound This compound This compound->Desired Product Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Desired Product Aldehyde/Ketone->Azine HydrazoneFormation This compound This compound Hydrazone Product Hydrazone Product This compound->Hydrazone Product Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Product Water Water Hydrazone Product->Water + H₂O

References

How to increase the purity of synthesized 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-Methylfuran-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the hydrazinolysis of an ester precursor, typically ethyl or methyl 2-methylfuran-3-carboxylate, with hydrazine hydrate.[1][2][3] This reaction involves the nucleophilic substitution of the ester's alkoxy group by the hydrazine, forming the desired carbohydrazide.[1]

Q2: What are the primary impurities I should expect in my crude product?

A2: The main impurities are typically unreacted starting materials, namely the 2-methylfuran-3-carboxylate ester and excess hydrazine hydrate.[4][5] Additionally, side products can form, although less common, depending on the reaction conditions and the purity of the starting materials.

Q3: What are the recommended methods for purifying the final product?

A3: Recrystallization is a highly effective and commonly used method for purifying carbohydrazides.[6] Ethanol is often a suitable solvent.[6][7] For impurities that are difficult to remove by recrystallization, column chromatography is a viable alternative.[1][8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2][6][9] By spotting the reaction mixture alongside the starting ester, the consumption of the starting material and the formation of the product can be visualized.

Q5: I'm having trouble with low yield. What are the common causes?

A5: Low yields in carbohydrazide synthesis can stem from several factors, including incomplete reaction, suboptimal reaction temperature, or loss of product during workup and purification.[10][11][12] Ensuring a sufficient reaction time and using a slight excess of hydrazine hydrate can help drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity of Final Product Incomplete removal of unreacted starting materials (ester and hydrazine hydrate).- Recrystallization: Perform recrystallization, potentially with a different solvent system (e.g., ethanol/water, methanol). Ensure the crude product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation. - Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[8][13]
Presence of side-products.- Reaction Conditions: Ensure the reaction is not overheating, as this can lead to degradation or side reactions. Maintain a consistent temperature as specified in the protocol. - Starting Material Purity: Verify the purity of the starting ester. Impurities could lead to unwanted side reactions.
Product is an Oil or Does Not Solidify Residual solvent or impurities preventing crystallization.- Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane or diethyl ether. - High Vacuum: Dry the product under high vacuum to remove any residual solvent. - Purification: If the product remains an oil, it is likely impure and requires purification by column chromatography.
Difficulty Removing Excess Hydrazine Hydrate Hydrazine hydrate is soluble in the workup and purification solvents.- Aqueous Workup: Wash the crude product solution with water or brine to remove the majority of the water-soluble hydrazine hydrate.[4][5] - Azeotropic Removal: For stubborn traces, azeotropic distillation with a solvent like xylene can be effective, though this should be done with caution due to the toxicity of both substances.[14] - Chemical Quenching: In some cases, a mild oxidizing agent can be used to quench trace amounts of hydrazine, but this must be carefully controlled to avoid affecting the desired product.[15]
Reaction is Sluggish or Incomplete Insufficient reaction temperature or time.- Temperature: Ensure the reaction mixture is heated to the appropriate temperature (typically reflux). - Reaction Time: Extend the reaction time and monitor by TLC until the starting ester is no longer visible.
Poor quality of hydrazine hydrate.- Use Fresh Reagent: Hydrazine hydrate can degrade over time. Use a fresh, high-quality reagent.

Quantitative Data Summary

The following table provides a general expectation for yield and purity based on typical carbohydrazide syntheses. Actual results may vary depending on the specific reaction conditions and purification methods employed.

Parameter Conventional Synthesis Optimized Synthesis with Purification
Typical Yield 60-80%>85%
Purity after Initial Isolation 85-95%>95%
Purity after Recrystallization >98%>99.5%
Purity after Column Chromatography >99%>99.8%

Note: Data is generalized from various carbohydrazide synthesis protocols.[7][16][17][18][19]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of carbohydrazides from esters.

Materials:

  • Ethyl 2-methylfuran-3-carboxylate

  • Hydrazine hydrate (98-100%)

  • Ethanol, absolute

  • Deionized water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methylfuran-3-carboxylate in absolute ethanol.

  • Add hydrazine hydrate (a slight molar excess, e.g., 1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Transfer the crude this compound to a clean flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Synthesis_Workflow start Start: Ethyl 2-methylfuran-3-carboxylate + Hydrazine Hydrate in Ethanol reflux Heat to Reflux (2-4 hours) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate under Reduced Pressure cool->concentrate precipitate Precipitate in Ice Bath concentrate->precipitate filter Vacuum Filtration precipitate->filter dry Dry Crude Product filter->dry end Crude this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Purification_Workflow crude_product Crude Product dissolve Dissolve in Minimal Hot Ethanol crude_product->dissolve charcoal Add Activated Charcoal (Optional for color removal) dissolve->charcoal cool_slowly Slow Cooling to RT dissolve->cool_slowly No Charcoal Treatment hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash Wash with Cold Ethanol collect_crystals->wash dry_final Dry Purified Product wash->dry_final pure_product High Purity Product dry_final->pure_product

Caption: Purification workflow for this compound by recrystallization.

References

Avoiding decomposition of 2-Methylfuran-3-carbohydrazide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in avoiding the decomposition of 2-Methylfuran-3-carbohydrazide during your chemical reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Product Decomposition During Acidic Reaction Conditions or Work-up

Question: My reaction mixture containing this compound turned dark, and I observed a significant loss of my desired product upon purification after using acidic conditions. What is the likely cause, and how can I prevent it?

Answer: The furan ring in this compound is susceptible to acid-catalyzed ring-opening. Under acidic conditions, the furan ring can be protonated, leading to a cascade of reactions that ultimately cleaves the ring and results in the formation of polymeric byproducts, often observed as a dark tarry substance. The electron-withdrawing nature of the carbohydrazide group at the 3-position can offer some stability compared to an unsubstituted furan, but decomposition can still occur, especially with strong acids or prolonged reaction times.

Troubleshooting Steps:

  • pH Control:

    • If possible, perform the reaction under neutral or slightly basic conditions.

    • If acidic conditions are necessary, use the mildest acid possible (e.g., acetic acid instead of sulfuric acid).

    • Maintain a controlled pH throughout the reaction by using a buffer system.

  • Temperature Management:

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Low temperatures can significantly slow down the rate of acid-catalyzed decomposition.

  • Reaction Time:

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize exposure to acidic conditions.

  • Work-up Procedure:

    • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.

    • Minimize the time the compound is in an acidic aqueous solution during the work-up.

Issue 2: Low Yields and Suspected Thermal Decomposition

Question: I am performing a reaction at an elevated temperature and observing a lower than expected yield of my product derived from this compound. Could the starting material be decomposing?

Answer: Yes, the carbohydrazide functional group is known to be thermally labile. At elevated temperatures, typically above 150-200°C, carbohydrazides can decompose. This decomposition can proceed through various pathways, including the loss of hydrazine or rearrangement to form other heterocyclic systems. For this compound, this thermal instability can lead to the formation of various side products and a reduction in the yield of the desired product. Studies on related compounds like 2-furoic acid have shown that thermal degradation can be activated at temperatures as low as 140-160°C.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Determine the minimum temperature required for your reaction to proceed efficiently.

    • Consider using a solvent with a lower boiling point if refluxing.

  • Use of Catalysts:

    • Investigate if a catalyst can be used to lower the activation energy of your desired reaction, thereby allowing for lower reaction temperatures.

  • Microwave Synthesis:

    • Microwave-assisted synthesis can sometimes offer a way to rapidly heat the reaction mixture to the desired temperature for a short period, potentially minimizing thermal decomposition compared to conventional heating methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two primary modes of decomposition are:

  • Acid-catalyzed ring-opening of the furan moiety: This is initiated by protonation of the furan ring, leading to ring cleavage and the formation of acyclic compounds and polymers.

  • Thermal decomposition of the carbohydrazide group: At elevated temperatures, the carbohydrazide can degrade, potentially leading to the formation of various nitrogen-containing heterocyles or other degradation products.

Q2: How does the substituent on the furan ring affect its stability?

A2: The carbohydrazide group at the 3-position is an electron-withdrawing group. Generally, electron-withdrawing groups can increase the stability of the furan ring towards electrophilic attack and subsequent acid-catalyzed decomposition compared to unsubstituted or electron-rich furans. However, the ring remains susceptible to degradation under sufficiently harsh acidic conditions.

Q3: Are there any specific reagents that should be avoided when working with this compound?

A3:

  • Strong, non-volatile acids: (e.g., sulfuric acid, phosphoric acid) at elevated temperatures should be used with caution due to the risk of furan ring decomposition.

  • Strong oxidizing agents: The furan ring and the hydrazide group can be susceptible to oxidation. The choice of oxidant should be made carefully based on the desired transformation.

  • Reagents that generate strong acid in situ: For example, some Lewis acids in the presence of water can generate Brønsted acids that may cause decomposition.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Avoid exposure to acidic vapors and high temperatures.

Data Presentation

Table 1: General Stability Profile of Functional Moieties in this compound

Functional MoietyConditionPotential Decomposition PathwayGeneral Recommendations
2-Methylfuran Ring Strong Acid (e.g., HCl, H₂SO₄)Acid-catalyzed ring-openingUse mild acids, control pH, low temperatures.
Strong BaseGenerally more stable than in acid-
HeatGenerally stable at moderate temperaturesAvoid excessive heat, especially in the presence of acids.
Carbohydrazide Strong AcidHydrolysis (less common than furan decomposition)Neutralize promptly during work-up.
Strong BaseGenerally stable-
Heat (>150-200°C)Thermal decompositionUse the lowest effective reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methylfuran-3-yl)-5-phenyl-1H-pyrazole

This protocol describes a general method for the synthesis of a pyrazole derivative from this compound and a β-diketone, a common reaction for carbohydrazides.[2][3][4][5][6]

Reaction Scheme:

Materials:

  • This compound

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 1,3-diphenyl-1,3-propanedione (1 equivalent) in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-(2-methylfuran-3-yl)-5-phenyl-1H-pyrazole.

Troubleshooting:

  • Low Yield: If the yield is low, ensure the reaction has gone to completion. If starting materials remain, consider increasing the reaction time or adding a slight excess of the diketone. Also, ensure the product did not remain dissolved in the filtrate; cooling the filtrate further might induce more precipitation.

  • Formation of Side Products: The formation of regioisomers is a possibility with unsymmetrical β-diketones. Purification by column chromatography may be necessary.

Protocol 2: Synthesis of 2-(2-Methylfuran-3-yl)-5-phenyl-1,3,4-oxadiazole

This protocol outlines a general procedure for the cyclization of this compound with a carboxylic acid derivative to form a 1,3,4-oxadiazole.[7][8][9]

Reaction Scheme:

Materials:

  • This compound

  • Benzoic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • To a stirred solution of this compound (1 equivalent) and benzoic acid (1.1 equivalents) in a suitable solvent like dichloromethane, slowly add phosphorus oxychloride (1.5-2 equivalents) at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(2-methylfuran-3-yl)-5-phenyl-1,3,4-oxadiazole.

Troubleshooting:

  • Decomposition: The use of POCl₃ can generate acidic conditions. It is crucial to perform the reaction at a low temperature and to neutralize the mixture promptly during work-up to avoid decomposition of the furan ring.

  • Low Yield: Ensure all reagents are anhydrous, as moisture can react with POCl₃. If the reaction is sluggish, a small amount of a non-nucleophilic base like pyridine can be added to facilitate the reaction.

Visualizations

DecompositionPathways This compound This compound Acidic Conditions Acidic Conditions This compound->Acidic Conditions Exposure to Elevated Temperature Elevated Temperature This compound->Elevated Temperature Exposure to Protonation of Furan Ring Protonation of Furan Ring Acidic Conditions->Protonation of Furan Ring Thermal Decomposition of Hydrazide Thermal Decomposition of Hydrazide Elevated Temperature->Thermal Decomposition of Hydrazide Nucleophilic Attack Nucleophilic Attack Protonation of Furan Ring->Nucleophilic Attack Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Polymeric Byproducts Polymeric Byproducts Ring Opening->Polymeric Byproducts Side Products Side Products Thermal Decomposition of Hydrazide->Side Products ExperimentalWorkflow_Pyrazole cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Reactants (this compound & Diketone) in Ethanol AddCatalyst Add Catalytic Acetic Acid Start->AddCatalyst Reflux Reflux for 4-6 hours AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Pour into Cold Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water & Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Product Pure Pyrazole Product Recrystallize->Product TroubleshootingLogic Problem Low Product Yield or Decomposition Observed Acidic Reaction in Acidic Conditions? Problem->Acidic Heated Reaction at High Temperature? Problem->Heated Acidic->Heated No Acid_Yes Use Milder Acid Lower Temperature Monitor Reaction Time Acidic->Acid_Yes Yes Heated_Yes Lower Reaction Temperature Use Catalyst Consider Microwave Heated->Heated_Yes Yes Other Check Reagent Purity Optimize Stoichiometry Review Work-up Heated->Other No

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Methylfuran-3-carbohydrazide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar analogs to provide a robust predictive and comparative framework.

Unveiling the Structure: Predicted and Comparative NMR Data

The chemical structure of this compound, with its furan ring, methyl substituent, and carbohydrazide functional group, gives rise to a unique NMR fingerprint. By analyzing the spectra of analogous compounds, we can predict the chemical shifts and multiplicities for each proton and carbon atom in our target molecule.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The following table compares the expected chemical shifts for this compound with the experimental data for its close analogs, 2-Furoic acid and Isonicotinohydrazide.

Proton Assignment This compound (Predicted) 2-Furoic Acid (Experimental) [1][2][3]Isonicotinohydrazide (Experimental) [4][5]
Furan H-5 ~7.8-8.0 ppm (d)7.90 ppm (dd)-
Furan H-4 ~6.5-6.7 ppm (d)7.22 ppm (dd)-
-CH₃ ~2.3-2.5 ppm (s)--
-NH- ~9.5-10.5 ppm (br s)-10.10 ppm (s)
-NH₂ ~4.5-5.0 ppm (br s)-4.64 ppm (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), dd (doublet of doublets), and br s (broad singlet). The chemical shifts of -NH and -NH₂ protons are highly dependent on solvent and concentration.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. Below is a comparison of the predicted ¹³C chemical shifts for this compound with experimental data from related furan and carboxylic acid derivatives.

Carbon Assignment This compound (Predicted) 2-Furoic Acid (Experimental) [1][2]3-Furoic Acid (Experimental) [6]
C=O ~165-170 ppm159.81 ppm~165-170 ppm
Furan C-2 ~150-155 ppm147.44 ppm~145-150 ppm
Furan C-3 ~115-120 ppm145.38 ppm~120-125 ppm
Furan C-5 ~140-145 ppm118.16 ppm~140-145 ppm
Furan C-4 ~110-115 ppm112.52 ppm~110-115 ppm
-CH₃ ~10-15 ppm--

Note: The carboxyl carbon of carboxylic acids typically appears in the 165 to 185 ppm range.[7][8]

Experimental Protocols for NMR Analysis

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is crucial. The following outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in which the compound is fully soluble. DMSO-d₆ is often a good choice for carbohydrazides due to its ability to dissolve polar compounds and slow the exchange of labile N-H protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Locking: Tune the probe to the appropriate nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width of approximately -2 to 14 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A range of 0 to 200 ppm is generally adequate.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.[10]

Visualizing Molecular Connectivity and Experimental Workflow

To better understand the relationships between the different nuclei in this compound and the process of its analysis, the following diagrams are provided.

cluster_structure Chemical Structure of this compound cluster_workflow NMR Analysis Workflow structure SamplePrep Sample Preparation DataAcq Data Acquisition (1H & 13C) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Figure 1. Structure and NMR Analysis Workflow.

The following diagram illustrates the key through-bond correlations that would be observed in 2D NMR experiments (like HMBC and HSQC), which are instrumental in assigning the ¹H and ¹³C signals unambiguously.

Figure 2. Key 2D NMR Correlations.

By combining the predicted data from analogs with standardized experimental protocols, researchers can confidently identify and characterize this compound and its derivatives, accelerating the pace of discovery in drug development and related scientific fields.

References

Comparative Analysis of Mass Spectrometry Data for 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry data for 2-Methylfuran-3-carbohydrazide. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide utilizes predicted data based on its chemical structure and compares it with experimental data from structurally related furan derivatives. This approach offers valuable insights into its expected mass spectrometric behavior and provides a framework for analytical method development.

Data Presentation: Comparison of Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for this compound and compares them with the known fragmentation of the simpler analogue, 2-Furfural. The predictions for this compound are based on its molecular weight and common fragmentation pathways for furan and carbohydrazide moieties.

CompoundMolecular FormulaMolecular Weight (Da)Key m/z Ratios (Predicted/Experimental)Interpretation
This compound C₆H₈N₂O₂140.14140 (Predicted M⁺)Molecular Ion
109 (Predicted)Loss of -NHNH₂ (Hydrazine)
95 (Predicted)Loss of -CONHNH₂ (Carbohydrazide group)
81 (Predicted)Loss of -C(O)NHNH₂ and CO
2-Furfural C₅H₄O₂96.0896 (Experimental)[1]Molecular Ion
95 (Experimental)[1]Loss of -H
67 (Experimental)Loss of -CHO
39 (Experimental)[1]Furan ring fragmentation

Alternative Analytical Approaches

While mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary tool for the identification and quantification of this compound, other analytical techniques can be employed for carbohydrazide derivatives. These include:

  • Spectrophotometry : This method can be used for the quantification of carbohydrazides, often after a color-forming reaction.[2][3]

  • Differential Pulse Polarography : A sensitive electrochemical method for the determination of carbohydrazides.[2][3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV or other detectors can be used for the separation and quantification of carbohydrazide derivatives. Derivatization is often employed to enhance detection.[4][5]

The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general protocol for the analysis of this compound using GC-MS. This protocol is based on standard methods for the analysis of furan derivatives and may require optimization for this specific compound.[6]

1. Sample Preparation:

  • Standard Solution Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution.

  • Derivatization (Optional but Recommended) : To improve volatility and thermal stability, derivatization of the carbohydrazide group is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • To 100 µL of the sample or standard solution, add 50 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph : Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer : Agilent 5977A MSD (or equivalent).

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature : 250°C.

  • Injection Volume : 1 µL.

  • Injection Mode : Splitless.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Ion Source Temperature : 230°C.

  • MS Quadrupole Temperature : 150°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : m/z 35-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound (or its derivative) based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.

  • For quantitative analysis, construct a calibration curve using the peak areas of the standard solutions.

Mandatory Visualization

The following diagram illustrates a typical workflow for the GC-MS analysis of a target compound like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Derivatization (Optional) B->C D Injection into GC C->D E Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (MS) F->G H Peak Identification G->H I Spectral Interpretation H->I J Quantification H->J

GC-MS Experimental Workflow

References

A Comparative Guide to the FT-IR Spectrum of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Methylfuran-3-carbohydrazide. In the absence of a publicly available experimental spectrum for this specific compound, this guide offers a comparative analysis based on the characteristic absorption frequencies of its constituent functional groups and data from structurally similar molecules. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted FT-IR Absorption Data for this compound

The structure of this compound includes a furan ring, a methyl group, an amide group (from the carbohydrazide), and N-H bonds. The expected characteristic FT-IR absorption bands are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3400 - 3200Medium
C-H (Aromatic/Furan)Stretch3100 - 3000Medium
C-H (Methyl)Asymmetric & Symmetric Stretch2960 - 2850Medium
C=O (Amide I)Stretch1690 - 1630Strong
N-H (Amide II)Bend1650 - 1550Medium
C=C (Furan Ring)Stretch1600 - 1475Medium to Weak
C-H (Methyl)Bend1465 - 1440Medium
C-NStretch1400 - 1000Medium
C-O-C (Furan Ring)Asymmetric Stretch1250 - 1180Strong
C-O (Furan Ring)Symmetric Stretch1100 - 1020Strong
Comparative FT-IR Data of Structurally Related Compounds

To support the predicted absorption bands, the following table compares experimental FT-IR data from compounds with similar structural motifs.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C/Aromatic Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)Reference
N′-Benzoylfuran-2-carbohydrazide 3151, 3052, 30081668, 163015262930 (C-H), 1290 (C-N/C-O)[1]
N′-(4-Methoxybenzoyl)furan-2-carbohydrazide 3176, 30061632, 160515022924, 2851 (C-H), 1251, 1186 (C-O)[1]
N′-(4-Chlorobenzoyl)furan-2-carbohydrazide 3150163315902960, 2924 (C-H), 1276 (C-N/C-O)[1]
Thiophene-2-carbohydrazide (Observed) -~1650--
2-Methylfuran ---C-H stretch above 3000, various ring vibrations[2][3][4][5]

This comparative data from furan-2-carboxamide derivatives shows strong amide I (C=O) bands in the 1630-1670 cm⁻¹ region and N-H stretching vibrations above 3000 cm⁻¹.[1] These are consistent with the expected values for this compound. The furan ring vibrations are also expected to be present, though they may be coupled with other vibrations.

Experimental Protocol for FT-IR Spectroscopy

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory is detailed below.[6]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[6]

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • Acquire the sample spectrum. Typically, the instrument co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Perform any necessary corrections, such as baseline correction, to the resulting spectrum.

  • Identify and label the significant absorption peaks.

Diagrams

The following diagrams illustrate the relationship between the functional groups in this compound and their expected FT-IR spectral regions, as well as a typical experimental workflow for FT-IR analysis.

Functional_Group_IR_Correlation cluster_molecule This compound cluster_spectrum Expected FT-IR Peaks (cm⁻¹) Furan_Ring Furan Ring CH_Aromatic C-H Aromatic (3100-3000) Furan_Ring->CH_Aromatic CC_Stretch C=C Stretch (1600-1475) Furan_Ring->CC_Stretch COC_Stretch C-O-C Stretch (1250-1020) Furan_Ring->COC_Stretch Methyl_Group Methyl Group (-CH3) CH_Aliphatic C-H Aliphatic (2960-2850) Methyl_Group->CH_Aliphatic Carbohydrazide_Group Carbohydrazide (-CONHNH2) NH_Stretch N-H Stretch (3400-3200) Carbohydrazide_Group->NH_Stretch CO_Stretch C=O Stretch (1690-1630) Carbohydrazide_Group->CO_Stretch NH_Bend N-H Bend (1650-1550) Carbohydrazide_Group->NH_Bend FTIR_Workflow start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (Baseline Correction, etc.) sample_scan->process_data analyze_spectrum Analyze Spectrum (Peak Identification) process_data->analyze_spectrum end_node End analyze_spectrum->end_node

References

A Comparative Analysis of the Biological Activity of Furan-Based Hydrazides with a Focus on 2-Methylfuran-3-carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazide functional group is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. When incorporated with a furan moiety, a five-membered aromatic heterocycle, the resulting furan-based hydrazides present a promising class of compounds for novel drug discovery. This guide provides a comparative overview of the biological activity of various furan-based hydrazides, with a particular focus on the structural class of 2-Methylfuran-3-carbohydrazide.

While direct experimental data on the biological activity of this compound is limited in publicly available research, this guide will draw upon data from structurally related furan carbohydrazide and hydrazone derivatives to provide a comprehensive comparison and highlight the therapeutic potential of this chemical scaffold.

Antimicrobial Activity: A Potent Class of Antibacterial and Antifungal Agents

Hydrazide derivatives, particularly those containing a furan ring, have demonstrated significant efficacy against a range of microbial pathogens. The antimicrobial action is often attributed to the disruption of essential cellular processes in bacteria and fungi.

A study on furan-thiazole hydrazone derivatives revealed potent antitubercular and antibacterial activity. Several synthesized compounds exhibited significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli.[1] Another study focusing on furan-based hydrazones highlighted their significant antifungal effects, with some compounds showing strong activity against Candida albicans, Trichoderma harzianum, and Fusarium species.[2]

Table 1: Comparative Antimicrobial Activity of Furan-Based Hydrazides/Hydrazones

Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC)Reference
Furan-Thiazole HydrazonesMycobacterium tuberculosis H37RvMIC: 3.12 - 12.5 µg/mL[1]
Staphylococcus aureusInhibition zones observed[1]
Escherichia coliInhibition zones observed[1]
5-Arylfuran-2-yl-methylene HydrazonesCandida albicansPotent antifungal activity[2]
Trichoderma harzianumPotent antifungal activity[2]
Fusarium speciesPotent antifungal activity[2]
Aspergillus ochraceusEffective antifungal agent[2]
N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazidesVarious bacteria and fungiSignificant activity against bacteria, less against fungi
Hydrazone Schiff base of 2-acetyl-5-methylfuranSalmonella typhimurium, Proteus aureginosa, Staphylococcus aureus, Candida utilis, Saccharomyces cerevisiaeSome antibacterial and antifungal activity[3]

Anticancer Activity: Promising Cytotoxicity Against Cancer Cell Lines

Recent research has underscored the potential of furan-containing carbohydrazide derivatives as anticancer agents. A study investigating new carbohydrazide derivatives bearing a furan moiety demonstrated significant cytotoxic activity against the A549 human lung cancer cell line. The half-maximal inhibitory concentration (IC50) values indicated the potent effect of these compounds on cancer cell viability.

Table 2: Comparative Anticancer Activity of Furan-Based Carbohydrazides

Compound/DerivativeCell LineActivity Metric (IC50 in µM)Reference
N'-(substituted benzoyl)-5-(4-aminophenyl)furan-2-carbohydrazide (Compound 3e)A549 (Human Lung Cancer)43.38
N'-(substituted benzoyl)-5-(4-aminophenyl)furan-2-carbohydrazide (Other derivatives)A549 (Human Lung Cancer)43.38 - 342.63
N'-(substituted benzoyl)-5-(4-aminophenyl)furan-2-carbohydrazide (Compound 3c)BJ (Normal Fibroblast)< 400
3-methyl-2-benzofuran carbohydrazide derivativesErlich Ascites Carcinoma (EAC) cellsDemonstrated anticancer activity[4]

It is noteworthy that some of these compounds exhibited selectivity, showing higher cytotoxicity towards cancer cells compared to normal fibroblast cells.[4]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration of organisms (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Research Workflow and Potential Mechanisms

To better understand the processes involved in evaluating the biological activity of these compounds and their potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Hydrazide Synthesis Hydrazide Synthesis Hydrazone/Carbohydrazide Formation Hydrazone/Carbohydrazide Formation Hydrazide Synthesis->Hydrazone/Carbohydrazide Formation Purification & Characterization Purification & Characterization Hydrazone/Carbohydrazide Formation->Purification & Characterization Antimicrobial Assays Antimicrobial Assays Purification & Characterization->Antimicrobial Assays Anticancer Assays Anticancer Assays Purification & Characterization->Anticancer Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination Structure-Activity Relationship Structure-Activity Relationship MIC Determination->Structure-Activity Relationship IC50 Determination->Structure-Activity Relationship

Experimental workflow for hydrazide synthesis and biological evaluation.

Signaling_Pathway cluster_antimicrobial Potential Antimicrobial Mechanisms cluster_anticancer Potential Anticancer Mechanisms Furan-Hydrazide Compound Furan-Hydrazide Compound Enzyme Inhibition Enzyme Inhibition Furan-Hydrazide Compound->Enzyme Inhibition Cell Wall Synthesis Disruption Cell Wall Synthesis Disruption Furan-Hydrazide Compound->Cell Wall Synthesis Disruption DNA Gyrase Inhibition DNA Gyrase Inhibition Furan-Hydrazide Compound->DNA Gyrase Inhibition Apoptosis Induction Apoptosis Induction Furan-Hydrazide Compound->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Furan-Hydrazide Compound->Cell Cycle Arrest Kinase Inhibition Kinase Inhibition Furan-Hydrazide Compound->Kinase Inhibition

Potential biological targets and pathways of furan-hydrazide compounds.

Conclusion and Future Directions

The available evidence strongly suggests that furan-based hydrazides are a versatile and promising class of compounds with significant potential in the development of new antimicrobial and anticancer agents. While specific data for this compound is not yet prevalent in the literature, the biological activities of structurally similar compounds provide a strong rationale for its investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Elucidating the structure-activity relationships of this specific scaffold will be crucial for optimizing its therapeutic potential. Further studies into the mechanisms of action, including the identification of specific molecular targets, will pave the way for the rational design of more potent and selective drug candidates based on the this compound core.

References

A Comparative Crystallographic Analysis of Furan-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of novel compounds is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions that govern the biological activity of therapeutic candidates. This guide offers a comparative overview of the crystallographic structures of furan-carbohydrazide derivatives, compounds of significant interest due to their diverse pharmacological profiles.

While crystallographic data for 2-methylfuran-3-carbohydrazide itself is not publicly available in crystallographic databases as of late 2025, this guide presents a detailed comparison of three closely related and structurally characterized derivatives. These compounds serve as excellent surrogates for understanding the structural nuances of this class of molecules. The derivatives compared are:

  • Compound 1: N'-[(E)-Furan-2-ylmethylidene]furan-2-carbohydrazide

  • Compound 2: N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide[1]

  • Compound 3: N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate[2][3][4]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three furan-carbohydrazide derivatives, allowing for a direct comparison of their solid-state structures.

ParameterCompound 1: N'-[(E)-Furan-2-ylmethylidene]furan-2-carbohydrazide[5]Compound 2: N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide[1]Compound 3: N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate[2][3]
Chemical Formula C₁₀H₈N₂O₃C₁₁H₉N₃O₂C₁₄H₁₅N₃O₂·H₂O
Molecular Weight 204.18 g/mol 215.21 g/mol 277.30 g/mol
Crystal System OrthorhombicTriclinicMonoclinic
Space Group PbcaP-1P2₁/n
Unit Cell Dimensions a = 11.3142(4) Åb = 7.5526(2) Åc = 22.9030(9) Åα = 90°β = 90°γ = 90°a = 9.441(2) Åb = 10.237(3) Åc = 11.023(2) Åα = 75.10(2)°β = 85.413(19)°γ = 84.11(2)°a = 7.1478(3) Åb = 21.9868(9) Åc = 8.8785(4) Åα = 90°β = 106.338(2)°γ = 90°
Volume (ų) 1957.101022.5(4)1339.29(10)
Z (Molecules/Unit Cell) 844
Key Structural Features Intermolecular N-H···O hydrogen bonding.[5]Two independent molecules in the asymmetric unit. Dihedral angle between pyridine and furan rings of 14.96(10)° and 5.53(10)°.[1]The carbohydrazide moiety is nearly coplanar with the benzene ring. Dihedral angle between the benzene and furan rings is 34.47(6)°.[2][3]

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from synthesis to data refinement. Below are detailed methodologies representative of those used for the analysis of furan-carbohydrazide derivatives.

Synthesis and Crystallization

General Synthesis of Schiff Base Derivatives: A common route to synthesize hydrazone derivatives involves the condensation reaction between a carbohydrazide and an appropriate aldehyde.

  • Dissolution: Dissolve the furan-carbohydrazide (1 mmol) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired aldehyde (e.g., furan-2-carbaldehyde or 4-(dimethylamino)benzaldehyde).

  • Catalysis: A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: The mixture is typically refluxed for several hours.

  • Isolation: Upon cooling, the resulting solid product is collected by filtration, washed with a cold solvent, and dried.

Single Crystal Growth: Obtaining high-quality single crystals is often the most critical and challenging step. Slow evaporation and vapor diffusion are common techniques.

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, DMF) is prepared. The container is loosely covered to allow the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head, often at a low temperature (e.g., 100-150 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector records the diffraction pattern as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods. This provides an initial model of the electron density.

  • Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated by checking metrics such as R-factors and goodness-of-fit.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of small molecules like the this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth (e.g., Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

General workflow for X-ray crystallography.

This guide provides a foundational comparison and detailed protocols relevant to the crystallographic study of this compound derivatives. By leveraging the data from structurally similar compounds, researchers can gain valuable insights into the conformational preferences and packing motifs that are likely to be observed in this promising class of molecules, thereby accelerating drug discovery and development efforts.

References

A Comparative Guide to Analytical Methods for the Purity Validation of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methylfuran-3-carbohydrazide purity, tailored for researchers, scientists, and professionals in drug development. The focus is on providing objective performance comparisons, supported by detailed experimental protocols.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy. Regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the validation of analytical procedures to demonstrate their suitability for their intended purpose.[1][2][3][4][5] For a compound like this compound, which contains both a furan ring and a carbohydrazide functional group, a combination of chromatographic and spectroscopic techniques is often employed for comprehensive purity assessment.

Primary Analytical Techniques for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly used techniques for the separation and quantification of impurities in pharmaceutical substances.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[2][6] Given the structure of this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is a highly suitable method for its analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile compounds.[7][8][9] It provides excellent separation and definitive identification of impurities based on their mass spectra. While this compound itself may have limited volatility, GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents or volatile degradation products.

The following table summarizes the key performance characteristics of plausible HPLC-UV and GC-MS methods for the purity analysis of this compound.

Parameter HPLC-UV GC-MS Alternative Methods (e.g., Titration, Spectrophotometry)
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase.Separation based on volatility and boiling point, followed by mass-based detection.Various principles including redox reactions or specific chromogenic reactions.[10][11]
Applicability Quantitation of the main component and non-volatile or thermally sensitive impurities.Identification and quantitation of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).Assay of the bulk material or specific impurities with suitable functional groups.
Specificity High, based on chromatographic retention time. Can be enhanced with a photodiode array (PDA) detector.Very high, based on both retention time and mass fragmentation pattern.Generally lower specificity; may be prone to interference from related substances.
Linearity (R²) > 0.999> 0.995Method dependent.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0% for titrimetric assays.
Precision (% RSD) < 1.0%< 5.0%< 1.0% for titrimetric assays.
Limit of Detection (LOD) ~0.01%~0.001%Method dependent, generally higher than chromatographic methods.
Limit of Quantitation (LOQ) ~0.03%~0.003%Method dependent.
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method for the quantitation of this compound and its non-volatile impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient of Acetonitrile and Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase to prepare a 1.0 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the identification and quantification of potential volatile impurities.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent like Dichloromethane or Methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Complementary Spectroscopic Methods

Spectroscopic techniques are invaluable for structural confirmation and can complement chromatographic purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative purposes (qNMR) to determine purity against a certified reference standard.[12]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, which can be used for identification.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the main component and any detected impurities.[12][14]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical validation process and a decision-making framework for method selection.

Analytical_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose (e.g., Purity Assay, Impurity Profile) select_method Select Appropriate Analytical Method(s) define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prep_samples Prepare Samples and Standards validation_protocol->prep_samples perform_analysis Perform Analytical Measurements prep_samples->perform_analysis process_data Process and Analyze Data perform_analysis->process_data assess_parameters Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) process_data->assess_parameters compare_criteria Compare Results with Acceptance Criteria assess_parameters->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: General workflow for the validation of an analytical method.

Method_Selection start Start: Purity Analysis of This compound q1 Are volatile impurities (e.g., residual solvents) a concern? start->q1 gc_ms Use GC-MS for volatile impurity profiling q1->gc_ms Yes q2 Is the compound thermally stable and sufficiently volatile for GC? q1->q2 No gc_ms->q2 combine Combine HPLC and GC-MS for a comprehensive purity profile gc_ms->combine q2->gc_ms Yes, for primary assay hplc Use HPLC for primary purity assay and non-volatile impurities q2->hplc No hplc->combine end End combine->end

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Heterocyclic Carbohydrazides: Benzofuran-2-carbohydrazide versus the Elusive 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two key building blocks in medicinal chemistry reveals a significant disparity in available synthetic and application data. While benzofuran-2-carbohydrazide stands as a well-documented and versatile scaffold for drug discovery, 2-methylfuran-3-carbohydrazide remains a largely unexplored entity, posing challenges for a direct comparative analysis based on experimental evidence.

This guide aims to provide a comprehensive overview of benzofuran-2-carbohydrazide and a prospective synthesis pathway for this compound, highlighting the current knowledge gap that prevents a direct, data-driven comparison of their performance in synthesis and biological applications. This information is targeted towards researchers, scientists, and drug development professionals seeking to utilize these heterocyclic scaffolds in their work.

Benzofuran-2-carbohydrazide: A Well-Established Synthetic Intermediate

Benzofuran-2-carbohydrazide is a prominent starting material in the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Synthesis of Benzofuran-2-carbohydrazide

The synthesis of benzofuran-2-carbohydrazide is well-documented and typically proceeds through a two-step process starting from salicylaldehyde.

Synthesis_of_Benzofuran_2_carbohydrazide Salicylaldehyde Salicylaldehyde Ethyl_benzofuran_2_carboxylate Ethyl benzofuran-2-carboxylate Salicylaldehyde->Ethyl_benzofuran_2_carboxylate Cyclization Ethyl_chloroacetate Ethyl chloroacetate K2CO3 K₂CO₃, Acetone Benzofuran_2_carbohydrazide Benzofuran-2-carbohydrazide Ethyl_benzofuran_2_carboxylate->Benzofuran_2_carbohydrazide Hydrazinolysis Hydrazine_hydrate Hydrazine hydrate

Figure 1. General synthetic workflow for Benzofuran-2-carbohydrazide.

Experimental Protocol: Synthesis of Benzofuran-2-carbohydrazide

Step 1: Synthesis of Ethyl benzofuran-2-carboxylate

  • To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃) (2 equivalents).

  • To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield pure ethyl benzofuran-2-carboxylate.

Step 2: Synthesis of Benzofuran-2-carbohydrazide

  • Ethyl benzofuran-2-carboxylate (1 equivalent) is dissolved in ethanol or methanol.

  • Hydrazine hydrate (excess, typically 3-5 equivalents) is added to the solution.

  • The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude benzofuran-2-carbohydrazide is washed with a small amount of cold ethanol and dried to afford the pure product.

Performance and Applications

The utility of benzofuran-2-carbohydrazide is demonstrated by its use in the synthesis of various heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles. These derivatives have been extensively studied for their biological activities.

Derivative ClassBiological ActivityReference
Schiff basesAntibacterial, Antifungal[1][2]
1,3,4-OxadiazolesAnti-inflammatory, Anticancer[3]
1,2,4-TriazolesAnticonvulsant, Antimicrobial[3]
Pyrazole derivativesAnalgesic, Antiproliferative[4]

This compound: An Enigma in Synthetic Chemistry

In stark contrast to its benzofuran counterpart, this compound is a compound for which detailed synthetic protocols and application data are conspicuously absent in the current scientific literature. While the compound is commercially available from some suppliers, peer-reviewed publications detailing its synthesis, reactivity, and the biological evaluation of its derivatives are not readily found.

Proposed Synthetic Pathway for this compound

Based on general principles of organic synthesis and known transformations of similar furan derivatives, a plausible synthetic route for this compound can be proposed. This pathway commences with the synthesis of the corresponding carboxylic acid, 2-methylfuran-3-carboxylic acid.

Proposed_Synthesis_of_2_Methylfuran_3_carbohydrazide Starting_Material Suitable Precursor (e.g., 2-methylfuran) Carboxylic_Acid 2-Methylfuran-3-carboxylic acid Starting_Material->Carboxylic_Acid Carboxylation Ester Methyl 2-methylfuran-3-carboxylate Carboxylic_Acid->Ester Esterification Esterification (e.g., SOCl₂, MeOH) Final_Product This compound Ester->Final_Product Hydrazinolysis Hydrazinolysis (Hydrazine hydrate)

Figure 2. A proposed, unverified synthetic route for this compound.

Theoretical Experimental Protocol:

Step 1: Synthesis of 2-Methylfuran-3-carboxylic acid (Hypothetical) A potential route could involve the formylation of 2-methylfuran at the 3-position, followed by oxidation of the resulting aldehyde to the carboxylic acid. Alternatively, direct carboxylation using a strong base like n-butyllithium followed by quenching with carbon dioxide could be explored.

Step 2: Esterification The synthesized 2-methylfuran-3-carboxylic acid would then be converted to its methyl or ethyl ester. A standard method would be to react the carboxylic acid with thionyl chloride to form the acid chloride, followed by the addition of methanol or ethanol.

Step 3: Hydrazinolysis The final step would involve the reaction of the methyl or ethyl 2-methylfuran-3-carboxylate with hydrazine hydrate, similar to the procedure described for the benzofuran analogue.

It is crucial to emphasize that this proposed pathway is theoretical and would require significant experimental optimization and verification.

Conclusion: A Tale of Two Scaffolds

The comparison between this compound and benzofuran-2-carbohydrazide is currently one-sided. Benzofuran-2-carbohydrazide is a well-characterized, readily synthesizable, and widely utilized building block in medicinal chemistry, with a rich literature of derivatives and their biological activities. In contrast, this compound remains an under-explored molecule.

The lack of published experimental data for the synthesis and application of this compound prevents a meaningful and objective comparison of its performance against benzofuran-2-carbohydrazide. Researchers interested in this furan derivative will need to undertake foundational research to establish reliable synthetic routes and explore the chemical space of its derivatives. Future studies in this area would be highly valuable to the scientific community, potentially unlocking a new class of heterocyclic compounds with novel biological activities. Until such data becomes available, benzofuran-2-carbohydrazide remains the more dependable and versatile choice for synthetic and medicinal chemistry applications.

References

In Vitro Biological Activities of Furan-Based Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological performance of various furan- and benzofuran-based carbohydrazide derivatives, a class of compounds showing promise in anticancer, antimicrobial, and antibiofilm applications. Due to a lack of extensive research on the specific 2-Methylfuran-3-carbohydrazide scaffold, this document focuses on the broader class of furan and benzofuran carbohydrazides to offer valuable insights based on available scientific literature.

Anticancer Activity

Several novel carbohydrazide derivatives incorporating a furan moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability, and the half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds.[1][2]

One study highlighted a series of new carbohydrazide derivatives bearing a furan moiety, with compound 3e showing significant anticancer effects on A549 human lung cancer cells with an IC50 value of 43.38 µM.[1][2] Notably, this compound did not exhibit significant cytotoxic effects on normal BJ fibroblast cells, suggesting a degree of selectivity for cancer cells.[1][2] Other compounds in the same series demonstrated cytotoxic activity on A549 cells with IC50 values ranging from 43.38 to 342.63 µM.[1][2]

Another study on new furan-based derivatives identified pyridine carbohydrazide 4 and N-phenyl triazinone 7 as having good cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 and 2.96 µM, respectively.[3] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[3]

Compound/Derivative ClassCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Furan Carbohydrazide (3e)A549 (Lung Cancer)43.38--
Furan Carbohydrazide (3c)BJ (Normal Fibroblast)< 400--
Pyridine Carbohydrazide (4)MCF-7 (Breast Cancer)4.06StaurosporineNot Specified
N-phenyl triazinone (7)MCF-7 (Breast Cancer)2.96StaurosporineNot Specified

Antimicrobial and Antibiofilm Activity

Furan-based carbohydrazide derivatives have also been investigated for their ability to combat microbial growth and biofilm formation. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A study focusing on diversity-oriented synthesis of furan-2-carboxamides reported that carbohydrazide 4b was the most active derivative against Pseudomonas aeruginosa biofilm, achieving a 58% reduction in biofilm formation.[4] Attempts to determine the IC50 for this compound were challenging due to precipitation at higher concentrations.[4]

Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share structural similarities, demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL.[5] These compounds also showed inhibitory effects against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL for most of the tested compounds against S. aureus.[5]

Compound/Derivative ClassMicroorganismActivity MetricResult
Furan-2-carboxamide (4b)Pseudomonas aeruginosaBiofilm Inhibition58%
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansInhibitionActive at 64 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusMIC128 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliInhibitionActive

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] The reference wavelength should be greater than 650 nm.[6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL).[10]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10] Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Antibiofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.[11][12]

  • Inoculation and Treatment: In a 96-well plate, add a bacterial suspension to a suitable growth medium. Simultaneously, add different concentrations of the test compounds.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[13]

  • Washing: Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).[13]

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[11][13]

  • Washing: Wash the wells again with PBS to remove excess stain.[13]

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to dissolve the stained biofilm.[11][13]

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-590 nm.

Signaling Pathways and Mechanisms

Experimental Workflow

G General Experimental Workflow for In Vitro Evaluation A Synthesis of This compound Derivatives B In Vitro Anticancer Screening (MTT Assay) A->B C In Vitro Antimicrobial Screening (MIC Assay) A->C D In Vitro Antibiofilm Screening (Crystal Violet Assay) A->D E Identification of Lead Compounds B->E C->E D->E F Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) E->F

Caption: General workflow for testing furan-based carbohydrazide derivatives.

VEGFR-2 Signaling and Apoptosis

Some furan-based derivatives have been shown to exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.[14][15]

The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes cell survival, proliferation, and migration.[14] Key downstream pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival by inhibiting pro-apoptotic proteins like BAD and caspase-9.[14] By blocking VEGFR-2, furan derivatives can disrupt these survival signals, leading to the activation of the apoptotic cascade.

G VEGFR-2 Signaling Pathway and Apoptosis Induction cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivatives Furan Carbohydrazide Derivatives Derivatives->VEGFR2 Inhibits MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Caspase9 Caspase-9 Akt->Caspase9 Inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation Apoptosis Apoptosis Caspase9->Apoptosis Induces

References

Purity Assessment of 2-Methylfuran-3-carbohydrazide: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Methylfuran-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail experimental protocols, present comparative data, and offer visual workflows to assist in selecting the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the purity determination of non-volatile and thermally sensitive organic compounds, making it well-suited for the analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is proposed here, leveraging the compound's polarity for effective separation.

Potential Impurities

During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include:

  • Impurity A: 2-Methylfuran-3-carboxylic acid: The unreacted starting material or a hydrolysis product.

  • Impurity B: Hydrazine: A common reagent in the synthesis of hydrazides.

  • Impurity C: Diacyl Hydrazine Derivative: Formed by the reaction of two molecules of the carboxylic acid with one molecule of hydrazine.

  • Impurity D: 2-Methylfuran: A potential starting material for the synthesis of the corresponding carboxylic acid.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (based on the UV absorbance of the furan ring).

  • Injection Volume: 10 µL.

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Further dilute this stock solution to a final concentration of 100 µg/mL with the same diluent.

Quantitative Data Summary

The following table summarizes hypothetical data from the HPLC analysis of a this compound sample, illustrating the method's ability to separate the main component from potential impurities.

CompoundRetention Time (min)Peak Area% Area
Impurity B: Hydrazine2.812,0000.4
Impurity A: 2-Methylfuran-3-carboxylic acid4.525,0000.8
This compound 9.2 2,940,000 98.0
Impurity D: 2-Methylfuran15.19,0000.3
Impurity C: Diacyl Hydrazine Derivative18.715,0000.5

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Assessment Workflow

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can provide complementary information or be more suitable in specific scenarios.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity; provides structural information from mass spectra.[1]Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[1]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.High separation efficiency; low sample and reagent consumption.[2]Lower concentration sensitivity compared to HPLC-UV; reproducibility can be more challenging.[2]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Primary analytical method (no need for a reference standard of the analyte); provides structural information.[2]Lower sensitivity than chromatographic methods; requires a pure internal standard.[2]

Logical Relationship of Method Selection

Method_Selection cluster_primary Primary Method cluster_orthogonal Orthogonal/Confirmatory Methods start Purity Assessment of this compound hplc HPLC-UV start->hplc gcms GC-MS (for volatile impurities) hplc->gcms Volatile Impurities? qnmr qNMR (for absolute purity) hplc->qnmr Absolute Purity Needed? ce CE (for ionic impurities) hplc->ce Ionic Impurities Present?

References

Unlocking Potential: A Comparative Guide to the Docking of 2-Methylfuran-3-carbohydrazide Analogs with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of 2-Methylfuran-3-carbohydrazide derivatives and related furan-based compounds against various protein targets implicated in disease. By presenting supporting experimental data from published studies, this document aims to illuminate the therapeutic potential of this chemical scaffold.

While direct docking studies on this compound are not extensively available in the public domain, a significant body of research exists for structurally similar furan and benzofuran carbohydrazide derivatives. These studies provide valuable insights into the binding affinities and interaction patterns of this class of compounds with critical biological targets, paving the way for the rational design of novel therapeutic agents. This guide synthesizes findings from multiple sources to offer a comparative analysis of their potential as inhibitors of enzymes involved in microbial infections and cancer.

Comparative Docking Analysis

The following tables summarize the quantitative data from docking studies of various furan and benzofuran carbohydrazide derivatives against key protein targets. The binding energy and inhibition constant (Ki) values are indicative of the binding affinity, with lower values suggesting a more potent interaction.

Antimicrobial Targets

Furan-based compounds have been extensively investigated for their antimicrobial properties. A key target in this area is Glucosamine-6-phosphate synthase (GlcN-6-P), an essential enzyme in the biosynthesis of the bacterial cell wall.

Table 1: Docking Performance of Furan Derivatives against Glucosamine-6-phosphate Synthase (PDB ID: 2VF5)

CompoundClassBinding Energy (kcal/mol)Reference
Furan-derived chalcone 2aChalcone-7.5[1][2]
Furan-derived chalcone 2hChalcone-7.2[1][2]
Furan-derived pyrazoline 3dPyrazoline-8.1[1][2]
Standard Ligand (Glucose-6-phosphate)Substrate AnalogNot Reported[1][2]

Another significant target in the fight against tuberculosis is Aspartate kinase (Asp kinase) of Mycobacterium tuberculosis.

Table 2: Docking Performance of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole Derivatives against Asp kinase

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
3a-8.650.52
3f-8.510.68
3g-8.910.34
3h-8.540.63
Anticancer Targets

Derivatives of benzofuran carbohydrazide have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.

Table 3: Inhibitory Activity of Benzofuran Derivatives against CDK2

CompoundClassIC50 (nM)Reference
Thio-semicarbazide derivative 9hBenzofuran-piperazine hybrid40.91[3]
Acyl-hydrazone derivative 13bBenzofuran-piperazine hybrid65.63[3]
Acyl-hydrazone derivative 13cBenzofuran-piperazine hybrid52.63[3]
Staurosporine (Reference Inhibitor)Alkaloid56.76[3]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented data. Below are detailed protocols for the key experiments.

Molecular Docking Protocol for Glucosamine-6-phosphate Synthase
  • Protein Preparation: The three-dimensional crystal structure of Glucosamine-6-phosphate synthase was retrieved from the Protein Data Bank (PDB ID: 2VF5). Water molecules were removed, and hydrogen atoms were added to the protein structure.

  • Ligand Preparation: The 2D structures of the furan-derived chalcones and pyrazolines were sketched and converted to 3D structures. Energy minimization was performed using appropriate force fields.

  • Docking Simulation: Molecular docking was performed using AutoDock 4.2. The active site was defined based on the co-crystallized inhibitor. The Lamarckian Genetic Algorithm was employed for the conformational search of the ligands within the active site.

  • Analysis: The binding poses and interactions of the ligands with the active site residues were analyzed. The binding energy for each compound was calculated to estimate its binding affinity.[1][2]

Molecular Docking Protocol for Asp kinase
  • Software: AutoDock 4.0/ADT program was utilized for the docking simulations.

  • Target Preparation: The crystal structure of Asp kinase from Mycobacterium tuberculosis was obtained from the PDB.

  • Ligand Preparation: The 3D structures of the 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives were generated and optimized.

  • Grid Generation: A grid box was defined around the active site of the enzyme to encompass the binding pocket.

  • Docking and Scoring: The Lamarckian genetic algorithm was used for the docking search. The binding interactions were evaluated based on the calculated binding energy and inhibition constant.

In Vitro CDK2 Inhibition Assay
  • Enzyme and Substrate: Recombinant human CDK2/cyclin E and the substrate peptide were used.

  • Assay Principle: The assay measures the transfer of the gamma-phosphate of ATP to the substrate peptide by CDK2.

  • Procedure: The benzofuran derivatives were incubated with the CDK2 enzyme and the substrate in a reaction buffer containing ATP.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, and the IC50 values were determined by fitting the dose-response curves.[3]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the docking studies discussed.

Experimental_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB) grid Grid Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (2D to 3D) dock Molecular Docking (e.g., AutoDock) l_prep->dock grid->dock analysis Binding Energy & Interaction Analysis dock->analysis validation In Vitro Assay (e.g., IC50) analysis->validation

General workflow for molecular docking studies.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/ Cyclin E Progression Cell Cycle Progression CDK2->Progression Promotes Arrest Cell Cycle Arrest Inhibitor Benzofuran Carbohydrazide Derivatives Inhibitor->CDK2 Inhibits Inhibitor->Arrest Leads to Progression->S

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylfuran-3-carbohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Methylfuran-3-carbohydrazide is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon safety data for structurally related chemicals to ensure a cautious and informed approach.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local and national regulations. The following precautions are based on the hazardous characteristics of similar compounds, such as 2-methylfuran and carbohydrazide, which include high flammability, potential toxicity, and irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, respiratory protection is required.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: As related compounds are highly flammable, eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools for cleanup.[2]

  • Containment: Cover drains to prevent the material from entering waterways.[3]

  • Absorption: For liquid spills, use an inert, liquid-absorbent material like Chemizorb®, sand, or diatomaceous earth.[3]

  • Collection and Disposal: Carefully collect the absorbed material and any contaminated soil or items into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Classify waste containing this compound as hazardous, likely possessing flammable and toxic properties.[3][4]

    • Segregate this waste from other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components in the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1][5]

    • Keep the container away from heat, sparks, and open flames.[1]

  • Final Disposal:

    • Arrange for a licensed hazardous waste disposal company to collect the waste.[1]

    • Provide the disposal company with a complete list of the waste's contents.

    • One recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.

A Initial Handling & PPE Assessment B Waste Generation & Segregation A->B During Experimentation C Proper Containerization & Labeling B->C Post-Experiment D Secure Temporary Storage C->D Awaiting Pickup E Licensed Hazardous Waste Collection D->E Scheduled Removal F Final Disposal (e.g., Incineration) E->F Off-site A Overall Safety Mandate B Personal Protective Equipment (PPE) A->B C Spill & Emergency Procedures A->C D Waste Disposal Protocol A->D E Waste Segregation D->E F Containerization & Labeling D->F G Final Disposal D->G

References

Personal protective equipment for handling 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylfuran-3-carbohydrazide

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to mitigate risks and ensure a safe working environment for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the safety protocols are derived from data on structurally related compounds, including 2-Methylfuran and various hydrazide derivatives. It is presumed that this compound shares the hazardous properties of both the furan and hydrazide chemical groups, including high flammability, toxicity, and potential carcinogenicity.

Hazard Assessment and Engineering Controls

This compound is considered a hazardous substance. All handling and experimental procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The laboratory should be equipped with functional safety showers and eyewash stations in close proximity to the handling area.[2][3] Access to the designated work area should be restricted to authorized personnel, and the area must be clearly marked with appropriate warning signs.

Key Engineering Controls:

  • Chemical Fume Hood: Mandatory for all operations, including weighing, transferring, and experimental use.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[4]

  • Secondary Containment: All containers of this compound should be stored in leak-proof secondary containment.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The required PPE for handling this compound is summarized in the table below.

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or Neoprene gloves are recommended. Consult the glove manufacturer's resistance chart for specific breakthrough times.[6]
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1-compliant. A face shield should be worn over goggles, especially when there is a splash hazard.[5]
Body Flame-resistant lab coat and a chemical-resistant apronLab coat should be 100% cotton-based. An apron provides an additional layer of protection against spills.[6]
Respiratory Air-purifying respirator with appropriate cartridges (as a backup to engineering controls)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if there is a risk of aerosol generation.[2][6]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents within the fume hood to minimize time spent handling the compound.

    • Have spill cleanup materials readily available.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of this compound within the fume hood.

    • Use non-sparking tools to prevent ignition of flammable vapors.[3]

    • Ground all equipment to prevent static discharge.[3]

    • Keep the container tightly closed when not in use.[2]

  • Experimental Use:

    • Perform all reactions in a closed system or under continuous extraction ventilation.

    • Avoid heating the compound near open flames or other ignition sources.[3]

    • Do not eat, drink, or smoke in the laboratory area.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

    • Decontaminate all equipment and the work surface within the fume hood.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill:

    • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

    • Major Spill: Evacuate the area immediately. Alert emergency responders and provide them with the location and nature of the hazard.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including absorbent materials, gloves, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][7] Do not dispose of down the drain.[7]

Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key physical and hazard data for the related compound, 2-Methylfuran. This information should be used as a conservative estimate for safety planning.

PropertyValue for 2-Methylfuran
Physical State Liquid[3]
Appearance Yellow[3]
Boiling Point 63 - 66 °C / 145.4 - 150.8 °F @ 760 mmHg[3]
Flash Point -26 °C / -14.8 °F[3]
Hazards Highly flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes skin irritation, Fatal if inhaled.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 prep3 Prepare Equipment in Hood prep2->prep3 handle1 Weighing and Transferring prep3->handle1 handle2 Experimental Use handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post2->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 emergency Emergency Event (Spill, Exposure) spill Spill Cleanup Protocol emergency->spill exposure First Aid Measures emergency->exposure medical Seek Immediate Medical Attention exposure->medical

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.